2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-difluoro-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVCGPCWKYPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625918 | |
| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141428-47-9 | |
| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-nitrophenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid
CAS Number: 141428-47-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its potential biological significance.
Chemical and Physical Properties
This compound is a multifaceted organic compound. The presence of difluoro and nitro functional groups on the phenylacetic acid scaffold imparts unique reactivity and makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 141428-47-9 | N/A |
| Molecular Formula | C₈H₅F₂NO₄ | N/A |
| Molecular Weight | 217.13 g/mol | N/A |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Melting Point | 154-158 °C | [1] |
| Solubility | Slightly soluble in methanol. | N/A |
Synthesis and Purification
The primary route for the synthesis of this compound involves the nitration of its precursor, 2,3-difluorophenylacetic acid.
Synthesis of 2,3-Difluorophenylacetic Acid (Precursor)
An industrial preparation method for 2,3-difluorophenylacetic acid has been patented. The process involves a low-temperature reaction of o-difluorobenzene with an organolithium reagent to form o-difluorobenzene lithium. This intermediate then reacts with an oxalic acid ester or its chloride to yield a 2,3-difluorophenylglyoxylic acid ester. Subsequent reduction under alkaline conditions, followed by acidification, precipitation, and crystallization, affords the desired 2,3-difluorophenylacetic acid.[2]
Nitration of 2,3-Difluorophenylacetic Acid
A general procedure for the nitration of a substituted phenylacetic acid is as follows: The starting phenylacetic acid derivative is dissolved in a suitable solvent, such as dichloromethane, along with acetic anhydride. The mixture is cooled, and concentrated nitric acid is added dropwise while maintaining a low temperature (e.g., -10 to 10 °C). The reaction is stirred for a specified period, after which the product is isolated by filtration.
dot
Caption: General synthesis workflow for this compound.
Purification
Purification of the crude product is typically achieved through recrystallization. While a specific solvent system for this compound has not been documented, general methods for the purification of aromatic carboxylic acids suggest using a mixed solvent system, such as ethanol/water, to achieve high purity. The process involves dissolving the impure acid in a minimal amount of a hot solvent mixture and then allowing it to cool slowly to form crystals, which are subsequently collected by filtration.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Specific experimental data for the title compound is not currently available in the public domain. |
| ¹³C NMR | Specific experimental data for the title compound is not currently available in the public domain. |
| Mass Spectrometry | Specific experimental data for the title compound is not currently available in the public domain. |
| FTIR | An FTIR spectrum is available for this compound.[3] |
Chromatographic Data
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A general reverse-phase HPLC method for acidic compounds can be employed.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4] |
| Detection | UV detection at an appropriate wavelength. |
Biological Activity and Potential Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
Pharmaceutical Applications
This compound is a key building block for the development of pharmaceutical agents, with a particular focus on those targeting inflammatory diseases.[1] The presence of the nitro group and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Potential Anti-inflammatory Mechanism of Action
While direct biological studies on this compound are limited, its structural features suggest potential anti-inflammatory activity. Phenylacetic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Furthermore, the nitro group in the structure could play a role in modulating inflammatory pathways. Nitro-containing compounds have been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. veeprho.com [veeprho.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a fluorinated nitroaromatic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features, including the difluorinated phenyl ring, the nitro group, and the carboxylic acid moiety, make it a versatile building block in medicinal chemistry and agrochemical research. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, an electron-withdrawing group, activates the aromatic ring for nucleophilic substitution reactions and can also be a precursor to an amino group, allowing for a wide range of further chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with a detailed synthesis protocol.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 141428-47-9 | [1] |
| Molecular Formula | C₈H₅F₂NO₄ | [1] |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | Light orange to yellow to green powder to crystal | [2] |
| Melting Point | 154.0 to 158.0 °C | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Slightly soluble in Methanol. | [2] |
| pKa | Not experimentally determined. | |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region would likely display complex multiplets due to the fluorine-proton and proton-proton couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups. The methylene protons would appear as a singlet, likely deshielded by the adjacent aromatic ring and carboxylic acid group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-185 ppm). The aromatic carbons would show complex splitting patterns due to carbon-fluorine coupling, and their chemical shifts would be influenced by the substituents. The methylene carbon would be found in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be prominent around 1700 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. Characteristic strong absorptions for the C-F bonds and the N-O stretching of the nitro group would also be present.
Mass Spectrometry (Predicted)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 217.13. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially rearrangements involving the fluorine atoms.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 2,3-difluorophenylacetic acid. The following protocol is a representative procedure.[1]
Materials:
-
2,3-Difluorophenylacetic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Nitric acid (HNO₃, 69.3%)
-
Ice
-
Water
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 2,3-difluorophenylacetic acid (5 g, 0.0290 mol) in concentrated sulfuric acid (20 ml) in a flask.
-
Cool the resulting solution to -10°C with vigorous stirring.
-
Prepare a nitrating mixture by adding nitric acid (1.88 ml, 0.0290 mol) to sulfuric acid (2 ml).
-
Add the nitrating mixture dropwise to the solution of 2,3-difluorophenylacetic acid, ensuring the temperature remains below -5°C.
-
Stir the thickened slurry for 15 minutes at this temperature.
-
Pour the reaction mixture onto ice.
-
Filter the resulting white precipitate and dry it under vacuum.
This procedure yields a mixture of the 5-nitro and 6-nitro regioisomers. Further purification by techniques such as column chromatography or recrystallization would be necessary to isolate the desired this compound.
Logical Relationships and Workflows
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
References
Synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details the strategic approaches to its synthesis, complete with experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a valuable building block in organic synthesis. The presence of two fluorine atoms and a nitro group on the phenyl ring imparts unique electronic properties and provides multiple sites for further chemical modification. This makes it a sought-after precursor for compounds with potential biological activity. This guide outlines two viable synthetic strategies: the direct nitration of a phenylacetic acid derivative and a multi-step synthesis commencing from a substituted toluene.
Pathway 1: Direct Nitration of 2,3-Difluorophenylacetic Acid
This pathway represents a more direct approach to the target molecule, beginning with the synthesis of 2,3-difluorophenylacetic acid, followed by a regioselective nitration.
Synthesis of 2,3-Difluorophenylacetic Acid
The precursor, 2,3-difluorophenylacetic acid, can be synthesized from o-difluorobenzene. The process involves the formation of an organolithium intermediate which then reacts with an oxalate derivative, followed by reduction and acidification.[2]
Nitration of 2,3-Difluorophenylacetic Acid
The key step in this pathway is the nitration of 2,3-difluorophenylacetic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating strong nitrating conditions. The directing effects of the substituents favor the introduction of the nitro group at the 6-position.
Experimental Protocols: Pathway 1
Step 1: Synthesis of 2,3-Difluorophenylglyoxylic acid ester
-
Materials: o-Difluorobenzene, n-Butyllithium, Diethyl oxalate, Anhydrous Tetrahydrofuran (THF), 6N Hydrochloric acid, Ethyl acetate.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve o-difluorobenzene in anhydrous THF and cool the solution to -70°C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -65°C. Stir the mixture for 2 hours at this temperature.
-
In a separate flask, dissolve diethyl oxalate in anhydrous THF and cool to -70°C.
-
Transfer the o-difluorobenzene lithium solution to the diethyl oxalate solution via cannula, keeping the temperature below -65°C.
-
After the addition is complete, allow the reaction to stir for an additional hour at -70°C, then warm to 0°C over 1 hour.
-
Quench the reaction by the slow addition of 6N HCl until the pH is between 3 and 4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-difluorophenylglyoxylic acid ester.[2]
-
Step 2: Reduction and Hydrolysis to 2,3-Difluorophenylacetic acid
-
Materials: 2,3-Difluorophenylglyoxylic acid ester, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol, 6N Hydrochloric acid.
-
Procedure:
-
To a solution of 2,3-difluorophenylglyoxylic acid ester in ethylene glycol, add potassium hydroxide and hydrazine hydrate.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify the mixture to pH 1-2 with 6N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2,3-difluorophenylacetic acid.[2]
-
Step 3: Nitration of 2,3-Difluorophenylacetic acid
-
Materials: 2,3-Difluorophenylacetic acid, Concentrated sulfuric acid, Fuming nitric acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2,3-difluorophenylacetic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the solution of the phenylacetic acid over 30-45 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.
-
Quantitative Data: Pathway 1
| Step | Reactant | Product | Typical Yield | Purity | Reference |
| Synthesis of 2,3-difluorophenylglyoxylic acid ester | o-Difluorobenzene | 2,3-difluorophenylglyoxylic acid ester | ~90% | >95% | [2] |
| Reduction and Hydrolysis | 2,3-difluorophenylglyoxylic acid ester | 2,3-Difluorophenylacetic acid | ~85% | >98% | [2] |
| Nitration | 2,3-Difluorophenylacetic acid | This compound | Not specified | - |
Visualization: Pathway 1
Caption: Synthesis of this compound via direct nitration.
Pathway 2: Multi-step Synthesis from 2,3-Difluorotoluene
This alternative pathway involves the construction of the target molecule through a series of functional group transformations starting from 2,3-difluorotoluene.
Step-wise Synthesis
-
Nitration of 2,3-Difluorotoluene: The synthesis begins with the nitration of 2,3-difluorotoluene to introduce the nitro group at the 6-position, yielding 2,3-difluoro-6-nitrotoluene.
-
Side-Chain Bromination: The methyl group of 2,3-difluoro-6-nitrotoluene is then brominated, typically using N-bromosuccinimide (NBS) and a radical initiator, to form 2,3-difluoro-6-nitrobenzyl bromide.
-
Cyanation: The benzylic bromide is subsequently converted to the corresponding nitrile, 2,3-difluoro-6-nitrobenzyl cyanide, through a nucleophilic substitution reaction with a cyanide salt.
-
Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the desired product, this compound.
Experimental Protocols: Pathway 2
Step 1: Nitration of 2,3-Difluorotoluene
-
Materials: 2,3-Difluorotoluene, Concentrated sulfuric acid, Concentrated nitric acid.
-
Procedure:
-
In a three-necked flask, cool concentrated sulfuric acid to 0°C.
-
Slowly add 2,3-difluorotoluene to the sulfuric acid with stirring, maintaining the temperature below 10°C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, keeping the temperature at 0-5°C.
-
After the addition, stir the mixture for an additional 2 hours at 0-5°C.
-
Pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to give 2,3-difluoro-6-nitrotoluene.
-
Step 2: Side-Chain Bromination of 2,3-Difluoro-6-nitrotoluene
-
Materials: 2,3-Difluoro-6-nitrotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-difluoro-6-nitrotoluene in carbon tetrachloride.
-
Add NBS and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter off the succinimide.
-
Wash the filtrate with sodium bisulfite solution and water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,3-difluoro-6-nitrobenzyl bromide.
-
Step 3: Cyanation of 2,3-Difluoro-6-nitrobenzyl bromide
-
Materials: 2,3-Difluoro-6-nitrobenzyl bromide, Sodium cyanide, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,3-difluoro-6-nitrobenzyl bromide in DMF.
-
Add sodium cyanide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give 2,3-difluoro-6-nitrobenzyl cyanide.
-
Step 4: Hydrolysis of 2,3-Difluoro-6-nitrobenzyl cyanide
-
Materials: 2,3-Difluoro-6-nitrobenzyl cyanide, Concentrated sulfuric acid, Water.
-
Procedure:
-
In a round-bottom flask, carefully add 2,3-difluoro-6-nitrobenzyl cyanide to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.[3]
-
Quantitative Data: Pathway 2
| Step | Reactant | Product | Typical Yield (Analogous Reactions) | Purity | Reference (Analogous Reactions) |
| Nitration | Substituted Toluene | Substituted Nitrotoluene | 80-95% | >95% | |
| Side-Chain Bromination | Substituted Nitrotoluene | Substituted Nitrobenzyl bromide | 60-80% | - | [4] |
| Cyanation | Substituted Benzyl bromide | Substituted Benzyl cyanide | 70-90% | >95% | |
| Hydrolysis | Substituted Benzyl cyanide | Substituted Phenylacetic acid | 85-95% | >98% | [3] |
Visualization: Pathway 2
Caption: Multi-step synthesis of this compound.
Conclusion
Both presented pathways offer viable routes to this compound. Pathway 1 is more convergent, potentially leading to higher overall yields if the regioselectivity of the nitration can be effectively controlled. Pathway 2 is a more linear synthesis involving well-established transformations, which may be more reliable but likely with a lower overall yield due to the number of steps. The choice of synthesis route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]
- 2. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
A Technical Guide to Difluoro-nitrobenzoic Acid Isomers
An in-depth technical guide on the isomeric landscape of Difluoro-nitrobenzoic Acids, with a primary focus on 4,5-Difluoro-2-nitrobenzoic acid, is provided below. This is based on the likely intended molecular formula of C₇H₃F₂NO₄, as the provided formula C₈H₅F₂NO₄ did not correspond to a readily identifiable compound in chemical databases.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of difluoro-nitrobenzoic acid isomers, a class of compounds with significant applications in medicinal chemistry and materials science. The primary focus is on 4,5-Difluoro-2-nitrobenzoic acid due to its prevalence in research and commercial availability. This document details its physicochemical properties, synthesis protocols, and known biological activities. Furthermore, it presents this information in a structured format to facilitate understanding and further research, including tabulated data and diagrams illustrating key processes.
Introduction to Difluoro-nitrobenzoic Acid Isomers
Difluoro-nitrobenzoic acids are substituted aromatic carboxylic acids. Their structure, featuring a benzene ring functionalized with two fluorine atoms, a nitro group, and a carboxylic acid group, makes them valuable intermediates in organic synthesis. The positions of these substituents on the benzene ring give rise to several isomers, each with potentially unique chemical and biological properties. Some of the notable isomers include:
-
4,5-Difluoro-2-nitrobenzoic acid
-
2,6-Difluoro-3-nitrobenzoic acid
-
2,5-Difluoro-4-nitrobenzoic acid
-
2,4-Difluoro-6-nitrobenzoic acid
-
3,4-Difluoro-2-nitrobenzoic acid
-
2,3-Difluoro-6-nitrobenzoic acid
The presence of electron-withdrawing groups (fluorine and nitro groups) significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. These features are often exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
Physicochemical Properties of Difluoro-nitrobenzoic Acid Isomers
The physical and chemical properties of these isomers vary depending on the substitution pattern. A summary of key quantitative data for several isomers is presented in Table 1.
| Property | 4,5-Difluoro-2-nitrobenzoic acid | 2,6-Difluoro-3-nitrobenzoic acid | 2,5-Difluoro-4-nitrobenzoic acid | 2,4-Difluoro-6-nitrobenzoic acid |
| Molecular Formula | C₇H₃F₂NO₄ | C₇H₃F₂NO₄ | C₇H₃F₂NO₄ | C₇H₃F₂NO₄ |
| Molecular Weight | 203.10 g/mol | 203.1 g/mol [3] | 203.10 g/mol | 203.10 g/mol |
| CAS Number | 20372-63-8 | 83141-10-0[3] | 116465-48-6 | 1690669-99-8 |
| Melting Point | 165-167 °C[4][5] | 92-96 °C[3] | Not specified | Not specified |
| Boiling Point | 349.7±42.0 °C (Predicted)[5] | 335.5±42.0 °C (Predicted)[3] | Not specified | Not specified |
| Density | 1.661±0.06 g/cm³ (Predicted)[5] | 1.661 g/cm³ | Not specified | Not specified |
| pKa | Not specified | 1.48±0.29 (Predicted)[3] | Not specified | Not specified |
| Appearance | White or light yellow powder[5] | White to Light yellow powder to crystal[3] | White to yellow-brown or gray solid[6] | Not specified |
Synthesis of 4,5-Difluoro-2-nitrobenzoic acid
General Experimental Protocol: Nitration of 3,4-Difluorobenzoic Acid
Materials:
-
3,4-Difluorobenzoic acid
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3,4-difluorobenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the flask with continuous stirring.
-
Once the 3,4-difluorobenzoic acid is completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To remove any remaining nitric acid, the crude product can be dissolved in water and treated with a small amount of sodium sulfite.
-
The product is then extracted with an organic solvent such as dichloromethane.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4,5-Difluoro-2-nitrobenzoic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Diagram of the Synthetic Workflow:
Figure 1: Synthetic Workflow for 4,5-Difluoro-2-nitrobenzoic acid.
Biological Activity and Applications
4,5-Difluoro-2-nitrobenzoic acid and its isomers serve as important intermediates in the synthesis of biologically active molecules.[1]
-
Pharmaceutical Development: These compounds are utilized in the development of anti-inflammatory and anti-cancer agents.[1] The presence of the fluorine and nitro groups can be strategically used to modulate the electronic properties and reactivity of the molecule, which is crucial for its interaction with biological targets.
-
Agrochemical Formulations: They are also used in the formulation of herbicides and pesticides.[1]
While specific biological data for 4,5-Difluoro-2-nitrobenzoic acid itself is not extensively reported in the public literature, its role as a building block suggests that its derivatives are the active components. The general mechanism of action for many small molecule drugs involves the inhibition of specific enzymes or the modulation of signaling pathways.
Hypothetical Signaling Pathway Involvement:
Given its use in developing anti-inflammatory and anti-cancer agents, derivatives of 4,5-Difluoro-2-nitrobenzoic acid could potentially interact with key signaling pathways implicated in these diseases, such as the NF-κB or MAPK signaling pathways. A simplified, hypothetical diagram illustrating a potential mechanism of action for a drug derived from this compound is presented below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,6-DIFLUORO-3-NITROBENZOIC ACID price,buy 2,6-DIFLUORO-3-NITROBENZOIC ACID - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4,5-Difluoro-2-nitrobenzoic acid [myskinrecipes.com]
- 6. 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, this document summarizes the known information and provides detailed experimental protocols for researchers to determine solubility in their solvents of interest.
Core Compound Properties
Quantitative Solubility Data
Quantitative solubility data for this compound is limited. The following table summarizes the available information. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine solubility in other organic solvents relevant to their work.
| Organic Solvent | Temperature (°C) | Solubility |
| Methanol | Not Specified | Slightly Soluble[3][4][5] |
| Other Solvents | User-Defined | To Be Determined |
Experimental Protocols for Solubility Determination
The following are established methodologies for determining the solubility of a solid organic compound like this compound. The choice of method may depend on the desired accuracy, the amount of substance available, and the equipment on hand.
Method 1: Equilibrium Solubility Method (Shake-Flask)
This is a widely accepted method for determining thermodynamic solubility.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
After equilibration, allow the mixture to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility based on the concentration of the diluted sample and the dilution factor.
Method 2: Solvent Addition Method (Titration)
This method is useful for a more rapid determination of solubility.
Materials:
-
A known mass of this compound
-
Test tube or small vial
-
Burette or calibrated pipette
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound and place it in a test tube.[6]
-
Using a burette, add small, measured volumes of the organic solvent to the test tube.[6]
-
After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) until the solid is fully dissolved.[6]
-
Continue adding solvent incrementally until all the solid has completely dissolved.[6]
-
Record the total volume of solvent added to achieve complete dissolution.[6]
-
Calculate the solubility as the mass of the compound divided by the total volume of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General workflow for determining the solubility of an organic compound.
References
Spectroscopic Characterization of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectroscopic profile and detailed experimental protocols for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | m | 1H | Ar-H |
| ~7.2 - 7.4 | m | 1H | Ar-H |
| ~4.0 | s | 2H | -CH₂- |
| ~11.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -COOH |
| ~150 (dd) | C-F |
| ~148 (dd) | C-F |
| ~140 | C-NO₂ |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~35 | -CH₂- |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -130 to -140 | m | Ar-F |
| -145 to -155 | m | Ar-F |
Table 4: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1530, ~1350 | Strong | N-O stretch (Nitro Group) |
| ~1250 | Strong | C-F stretch |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 217 | High | [M]⁺ |
| 172 | Medium | [M - COOH]⁺ |
| 152 | Medium | [M - COOH - HF]⁺ |
| 124 | Low | [M - COOH - HF - CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-resolution data suitable for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A 45° pulse angle and a relaxation delay of 2-5 seconds are recommended.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic fluorine atoms (e.g., -100 to -180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectra.
-
A 30° pulse angle and a relaxation delay of 1-2 seconds are appropriate.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
-
-
Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
The data is typically acquired in full-scan mode to obtain the mass-to-charge ratio of the molecular ion and fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Genesis of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Nitrophenylacetic Acids
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and key applications of nitrophenylacetic acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational synthetic chemistry, quantitative physical and spectral data, detailed experimental protocols, and the pivotal role of these compounds in modern biochemical research, particularly in neuroscience and agriculture.
Discovery and Historical Synthesis
The nitrophenylacetic acids, encompassing the ortho (2-), meta (3-), and para (4-) isomers, have a rich history rooted in the foundational period of organic chemistry. Their development was driven by the desire to understand the influence of the nitro group on the reactivity of the phenylacetic acid scaffold.
1.1 2-Nitrophenylacetic Acid: The synthesis of 2-nitrophenylacetic acid was reported by Arnold Reissert in 1897 as part of his broader work on the synthesis of indole derivatives from o-nitrotoluene. This reaction, now known as the Reissert indole synthesis, involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an intermediate, which upon reductive cyclization, yields indole-2-carboxylic acid. While not the primary focus of his work, the initial condensation product is a derivative of 2-nitrophenylpyruvic acid, conceptually linked to 2-nitrophenylacetic acid.
1.2 3-Nitrophenylacetic Acid: The first documented synthesis of 3-nitrophenylacetic acid is attributed to J. Frederick, J. Dippy, and T. H. Pratt in 1935. Their method involved the conversion of 3-nitrobenzyl chloride to 3-nitrophenylacetonitrile, followed by hydrolysis to the desired acid.
1.3 4-Nitrophenylacetic Acid: The earliest synthesis of 4-nitrophenylacetic acid can be traced back to the work of P. P. Bedson in 1880, who prepared it by the nitration of phenylacetic acid. This straightforward approach, however, often results in a mixture of ortho and para isomers, necessitating careful purification.
Physicochemical and Spectroscopic Data
The physicochemical and spectroscopic properties of the nitrophenylacetic acid isomers are crucial for their identification, purification, and application. The following tables summarize key quantitative data for each isomer.
Table 1: Physicochemical Properties of Nitrophenylacetic Acid Isomers
| Property | 2-Nitrophenylacetic Acid | 3-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |
| CAS Number | 3740-52-1[1] | 1877-73-2[2] | 104-03-0 |
| Molecular Formula | C₈H₇NO₄[1] | C₈H₇NO₄[2] | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol [1] | 181.15 g/mol [2] | 181.15 g/mol [3] |
| Melting Point | 137-140 °C[1] | 117-120 °C[2] | 150-155 °C[4] |
| Appearance | Yellow to beige crystalline powder[5] | Pale orange solid | Off-white to light yellow solid |
Table 2: Spectroscopic Data of Nitrophenylacetic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 2-Nitrophenylacetic Acid | 8.1 (d), 7.6 (t), 7.4 (t), 7.3 (d), 4.1 (s) | 171, 149, 134, 132, 128, 125, 124, 41 | ~3000 (O-H), ~1700 (C=O), ~1520 & 1340 (NO₂) | 181 (M⁺), 136, 90, 77 |
| 3-Nitrophenylacetic Acid | 8.2 (s), 8.1 (d), 7.6 (d), 7.5 (t), 3.7 (s)[6] | 172, 148, 136, 135, 130, 124, 122, 41 | ~3000 (O-H), ~1700 (C=O), ~1530 & 1350 (NO₂)[7] | 181 (M⁺), 136, 90, 77[2] |
| 4-Nitrophenylacetic Acid | 8.2 (d), 7.5 (d), 3.7 (s)[8] | 172, 147, 141, 130, 124, 41[3] | ~3000 (O-H), ~1700 (C=O), ~1520 & 1345 (NO₂)[9] | 181 (M⁺), 136, 91, 77[3] |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of nitrophenylacetic acids, based on established literature procedures.
3.1 Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis of 4-Nitrobenzyl Cyanide
This procedure is adapted from Organic Syntheses.[10]
Materials:
-
4-Nitrobenzyl cyanide (100 g, 0.62 mol)
-
Concentrated sulfuric acid (sp. gr. 1.84, 300 mL, 5.4 mol)
-
Deionized water
-
Ice
Procedure:
-
In a 1-L round-bottomed flask, place 100 g of 4-nitrobenzyl cyanide.
-
Prepare a solution of dilute sulfuric acid by cautiously adding 300 mL of concentrated sulfuric acid to 280 mL of water.
-
Pour two-thirds of the acid solution onto the 4-nitrobenzyl cyanide and shake until the solid is thoroughly wetted.
-
Use the remaining acid to wash down any solid adhering to the flask walls.
-
Attach a reflux condenser and heat the mixture to boiling for 15 minutes. The mixture will darken.
-
Dilute the reaction mixture with an equal volume of cold water and cool to 0 °C or below in an ice bath.
-
Filter the precipitate and wash it several times with ice water.
-
Dissolve the crude product in 1600 mL of boiling water.
-
Filter the hot solution rapidly to remove any insoluble impurities.
-
Allow the filtrate to cool, whereupon 4-nitrophenylacetic acid will crystallize as pale yellow needles.
-
Collect the crystals by filtration and dry. The expected yield is 103–106 g (92–95%).[10]
3.2 Synthesis of 3-Nitrophenylacetic Acid via the Willgerodt-Kindler Reaction
This is an example of a modern approach to synthesizing the 3-nitro isomer.
Materials:
-
3-Nitroacetophenone
-
Morpholine
-
Sulfur
-
Toluene
-
Dimethylformamide (DMF)
-
Hydrochloric acid
Procedure:
-
A mixture of 3-nitroacetophenone, morpholine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water, forming the enamine.
-
After removing the toluene, the residual oil is dissolved in DMF and treated with sulfur at low temperature.
-
The mixture is stirred, and the resulting thiomorpholide is precipitated by pouring the reaction mixture into water.
-
The collected solid is then hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid.
-
Upon cooling, 3-nitrophenylacetic acid crystallizes and can be collected by filtration.
Applications in Signaling Pathways and Drug Development
Nitrophenylacetic acids and their derivatives have found significant applications in two primary areas: as herbicides and as tools for studying biological signaling pathways, particularly in neuroscience.
4.1 Herbicidal Activity
Nitrophenylacetic acid is structurally related to nitrodiphenyl ether herbicides. The mode of action for this class of herbicides is light- and oxygen-dependent, leading to rapid cell membrane disruption through lipid peroxidation.[11][12][13] This process is distinct from herbicides that act by inhibiting photosynthetic electron transport. The herbicidal effect is thought to be initiated by the accumulation of photodynamic tetrapyrrole compounds, which, in the presence of light and oxygen, generate reactive oxygen species that damage the plant cells.[11][12][13]
Caption: Mechanism of action for nitrodiphenyl ether herbicides.
4.2 Photocaging and Controlled Neurotransmitter Release
A groundbreaking application of nitrophenylacetic acid derivatives is in the field of "photocaging". In this technique, a photolabile nitrobenzyl group is attached to a biologically active molecule, such as a neurotransmitter (e.g., glutamate or GABA), rendering it inactive.[14][15] This "caged" compound can be introduced into a biological system without eliciting a response. Upon irradiation with light of a specific wavelength, the nitrobenzyl group is cleaved, releasing the active molecule with high spatial and temporal precision.[14] This allows researchers to study signaling pathways, such as synaptic transmission, with unprecedented control.
References
- 1. Mode of Action Studies on Nitrodiphenyl Ether Herbicides : II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-NITROPHENYLACETIC ACID(1877-73-2) MS [m.chemicalbook.com]
- 3. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. darwin-online.org.uk [darwin-online.org.uk]
- 5. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum [chemicalbook.com]
- 6. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 7. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [chemicalbook.com]
- 8. 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Nitrophenylacetic acid(104-03-0) IR Spectrum [m.chemicalbook.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Mode of Action Studies on Nitrodiphenyl Ether Herbicides: I. Use of Barley Mutants to Probe the Role of Photosynthetic Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. femtonics.eu [femtonics.eu]
- 15. researchgate.net [researchgate.net]
The Ascendant Role of Fluorinated Phenylacetic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a compound's metabolic stability, lipophilicity, binding affinity, and overall efficacy. Among the myriad of fluorinated scaffolds, derivatives of phenylacetic acid (PAA) have emerged as particularly versatile building blocks and active agents in their own right. From potent anticancer agents to novel hypnotics and essential precursors for widely-used therapeutics, fluorinated PAA derivatives are at the forefront of innovation in drug development.
This technical guide provides a comprehensive literature review of fluorinated phenylacetic acid derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying scientific principles to empower researchers in this dynamic field.
The Impact of Fluorination on Physicochemical and Pharmacological Properties
The introduction of one or more fluorine atoms to the phenyl ring of phenylacetic acid dramatically influences its electronic and steric properties. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group and affect the reactivity of the aromatic ring.[1][2] This modification is a key strategy for enhancing lipophilicity, which can improve membrane permeability and bioavailability.[1][3] Strategically placed fluorine atoms can also lead to stronger interactions with biological targets, resulting in higher potency and selectivity.[1][3]
For instance, trifluoromethyl (CF3) groups are known to significantly increase lipophilicity and can be crucial for effective binding to targets like kinases.[1] The unique properties bestowed by fluorine make these derivatives indispensable in contemporary organic and medicinal chemistry, driving innovation across various scientific disciplines.[1]
Therapeutic Applications and Biological Activities
Fluorinated phenylacetic acid derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in multiple therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anti-proliferative and apoptosis-inducing effects of fluorinated PAA derivatives in various cancer cell lines.[2] Phenylacetate (PA) itself has shown anti-proliferative effects on glioblastomas, leukemias, and prostate and breast carcinomas.[2] The addition of fluorine can enhance this activity. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and identified as potent anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the N-phenyl ring can modulate cytotoxicity, with nitro-substituted compounds showing higher potency than methoxy-substituted ones in some studies.[2]
Central Nervous System (CNS) Activity
Fluorinated phenylacetate derivatives have also been explored as hypnotic agents. These compounds are designed to interact with neurotransmitter receptors in the CNS. One promising derivative, ethyl 2-(4-(2-(diethylamino)-2-oxoethoxy)-5-ethoxy-2-fluorophenyl) acetate, has shown a relatively high affinity for the GABA-A receptor and a unique affinity for the NMDA receptor.[4] In animal models, this compound demonstrated potent hypnotic effects with a rapid recovery time, highlighting its potential as a clinical candidate.[4]
Enzyme Inhibition
The structural features of fluorinated phenylacetic acids make them suitable scaffolds for designing enzyme inhibitors. They are key precursors in the synthesis of certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs).[5] Furthermore, derivatives such as 3-Fluoro-5-(trifluoromethyl)phenylacetic acid are explicitly used in the preparation of kinase inhibitors, a major class of anticancer drugs.[1] The precise arrangement of the fluorine and trifluoromethyl groups allows for controlled intermolecular interactions critical for effective binding within the kinase active site.[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenylacetic acid derivatives have been developed as agonists for human Peroxisome Proliferator-Activated Receptors (hPPARs), which are important targets for metabolic diseases.[6] By modifying the core PAA structure, researchers have developed compounds with potent in vivo glucose and triglyceride-lowering activity in insulin-resistant animal models, comparable to existing drugs like Rosiglitazone.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for various fluorinated phenylacetic acid derivatives from the literature, focusing on their anticancer activity and pharmacokinetic properties.
Table 1: In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]
| Compound ID | N-Phenyl Substituent | Cell Line | IC50 (μM) |
| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 |
| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |
| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40 |
| 2c | p-nitro | MCF-7 (Breast Cancer) | 100 |
| Imatinib | (Reference Drug) | MCF-7 (Breast Cancer) | 98 |
Note: The study indicated that compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects than those with a methoxy moiety (2d-2f).
Table 2: Pharmacokinetic Parameters of Selected Phenylacetic Acid Derivatives [7]
| Compound ID | Structure | Species | Plasma Clearance (ml/min/kg) |
| 11o | prolyl-1-piperazinylacetic acid derivative | Rat | 30 |
| 11o | prolyl-1-piperazinylacetic acid derivative | Dog | 12 |
| 11p | prolyl-1-piperazinylacetic acid derivative | Rat | 21 |
| 11p | prolyl-1-piperazinylacetic acid derivative | Dog | 9 |
Note: While not directly fluorinated on the phenyl ring, this data for related complex PAA derivatives provides context for the pharmacokinetic profiles that can be achieved.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for advancing research. Below are methodologies for key experiments cited in the literature.
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]
Objective: To synthesize a series of N-substituted phenylacetamide derivatives from 4-fluorophenylacetic acid.
Materials:
-
4-fluorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Appropriate aniline derivatives (e.g., m-nitroaniline, p-nitroaniline)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Dilute sulfuric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the appropriate aniline derivative (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Add a mixture of water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the ethyl acetate layer and wash it sequentially with saturated sodium bicarbonate solution (2x), dilute sulfuric acid (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
In-Vitro Cytotoxicity Evaluation (MTS Assay)[2]
Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and the reference drug (e.g., Imatinib) in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control.
-
Incubate the plates for an additional 48-72 hours.
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.
Caption: General workflow for the synthesis of fluorinated phenylacetamide derivatives.
Caption: Experimental workflow for in-vitro cytotoxicity screening (MTS Assay).
Conclusion
Fluorinated phenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry, offering a potent combination of synthetic accessibility and diverse biological activity. Their role as key intermediates for major drug classes and as active pharmaceutical ingredients in their own right underscores their importance. The ability of fluorine to fine-tune molecular properties provides a powerful tool for optimizing drug candidates. As synthetic methodologies become more sophisticated and our understanding of the specific interactions of these compounds with biological targets deepens, the potential for developing novel, highly effective therapeutics based on the fluorinated phenylacetic acid core will undoubtedly continue to expand. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful area of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of the synthetic intermediate, 2-(2,3-Difluoro-6-nitrophenyl)acetic acid. While direct biological data for this specific compound is limited in publicly available literature, its structural features—a phenylacetic acid core with difluoro and nitro substitutions—strongly suggest potential applications in the development of novel anti-inflammatory and herbicidal agents. This document outlines the inferred biological activities based on analogous compounds, details relevant experimental protocols for screening and validation, and visualizes the key signaling pathways likely to be modulated by derivatives of this compound.
Introduction
This compound is a chemical intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of a phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the fluorinated and nitrated phenyl ring suggests potential for modulation of biological targets and herbicidal activity. This guide serves as a resource for researchers looking to explore the therapeutic or agrochemical potential of this compound and its derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related molecules, the primary potential biological activities of this compound and its derivatives are in the areas of anti-inflammatory and herbicidal action.
Anti-inflammatory Activity
Many phenylacetic acid derivatives exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammatory responses, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
The potential anti-inflammatory mechanism of action for derivatives of this compound would likely involve the inhibition of COX-2.
Table 1: Inferred Quantitative Data for Potential Biological Activities
| Potential Activity | Target | Key Parameter | Expected Range (based on analogs) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | IC50 | 0.1 - 10 µM |
| Herbicidal | Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO) | EC50 | 1 - 100 µM |
Herbicidal Activity
Nitroaromatic compounds are a known class of herbicides. Their mechanism of action can vary, but they often interfere with essential plant-specific metabolic pathways. The presence of fluorine atoms can enhance the efficacy and alter the spectrum of activity of herbicides. Potential molecular targets for herbicidal action include enzymes in amino acid biosynthesis or photosynthesis.
Experimental Protocols
To investigate the potential biological activities of this compound and its derivatives, the following experimental protocols are recommended.
In Vitro Anti-inflammatory Assays
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing hematin, and a suitable substrate like arachidonic acid is prepared.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Herbicidal Activity Screening
This assay assesses the effect of the compound on the growth of model plant species.
Protocol:
-
Plant Species: Seeds of a model monocot (e.g., Lolium rigidum) and a model dicot (e.g., Arabidopsis thaliana) are used.
-
Treatment Application: Seeds are sown in pots containing a standard soil mix. The test compound is applied either pre-emergence (to the soil surface after sowing) or post-emergence (sprayed onto young seedlings). A range of concentrations is tested.
-
Growth Conditions: Plants are grown in a controlled environment (e.g., 25°C, 16-hour photoperiod).
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual scoring of plant injury (e.g., chlorosis, necrosis, stunting) and by measuring the fresh or dry weight of the shoots.
-
Data Analysis: The effective concentration that causes 50% inhibition of plant growth (EC50) is determined.
Signaling Pathways and Workflow Visualizations
The following diagrams illustrate the potential mechanism of action and experimental workflows.
Caption: Potential anti-inflammatory mechanism of action.
Methodological & Application
Application Notes and Protocols: The Role of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in the Synthesis of Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a key building block in modern medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted pharmaceutical agents. Its unique trifunctionalized aromatic ring, featuring two fluorine atoms, a nitro group, and an acetic acid moiety, provides a versatile scaffold for the development of novel therapeutics. The presence of fluorine atoms can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate, while the nitro and carboxylic acid groups offer reactive handles for diverse chemical transformations.
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on the preparation of anti-inflammatory agents, specifically p38 MAP kinase inhibitors. Detailed protocols, quantitative data, and diagrammatic representations of synthetic workflows and biological pathways are presented to guide researchers in their drug discovery and development endeavors.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Its primary application lies in the construction of complex heterocyclic structures that form the core of many targeted therapies. The most prominent application is in the development of small molecule kinase inhibitors, particularly those targeting the p38 MAP kinase pathway, which is implicated in inflammatory responses.
Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Inhibition of p38 MAP kinase is a validated therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).
This compound serves as a crucial precursor for the synthesis of potent and selective p38 MAP kinase inhibitors. The general synthetic approach involves the coupling of the carboxylic acid moiety with a variety of amine-containing heterocyclic scaffolds. The difluoro-nitrophenyl group often forms a key pharmacophoric element that interacts with the active site of the kinase.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from (2,3-Difluoro-phenyl)-acetic acid.
Reaction Scheme:
Materials and Reagents:
-
(2,3-Difluoro-phenyl)-acetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃, 69.3%)
-
Ice
-
Deionized Water
Procedure:
-
Dissolve (2,3-Difluoro-phenyl)-acetic acid (5 g, 0.0290 mol) in concentrated sulfuric acid (20 ml).
-
Cool the resulting solution to -10°C with vigorous stirring.
-
Prepare a solution of nitric acid (1.88 ml, 69.3%, 0.0290 mol) in sulfuric acid (2 ml).
-
Add the nitric acid solution dropwise to the cooled solution of the starting material, ensuring the temperature remains below -5°C.
-
Stir the resulting thickened slurry for 15 minutes.
-
Pour the reaction mixture onto ice.
-
Filter the resulting white precipitate and dry under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (2,3-Difluoro-phenyl)-acetic acid | [1] |
| Product | Mixture of 5- and 6-NO₂ regioisomers | [1] |
| Yield | 6.3 g (99%) | [1] |
| Purity | Mixture suitable for next step | [1] |
Protocol 2: General Procedure for Amide Bond Formation with this compound
This protocol describes a general method for coupling this compound with a primary or secondary amine to form an amide, a common step in the synthesis of p38 MAP kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.0 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (Representative):
| Parameter | Expected Value |
| Yield | 60-90% |
| Purity (by HPLC) | >95% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a p38 kinase inhibitor precursor.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical agents, particularly p38 MAP kinase inhibitors for the treatment of inflammatory diseases. The synthetic protocols provided herein offer a solid foundation for researchers to explore the potential of this intermediate in their drug discovery programs. The unique structural features of this compound continue to make it an attractive starting material for the development of next-generation targeted therapies.
References
Application of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications in the agrochemical sector.[1] Its structural features, including the difluorinated phenyl ring and the nitro group, make it a versatile building block for the development of novel herbicides. While specific public domain data on the direct herbicidal efficacy of this particular compound is limited, its structural similarity to known auxin-mimic herbicides suggests a potential mode of action and a promising avenue for agrochemical research and development.
This document provides an overview of the potential applications of this compound in agrochemical development, including a plausible synthesis protocol, methodologies for evaluating its herbicidal activity, and an exploration of its likely mode of action based on analogous compounds.
Synthesis of this compound
Disclaimer: The following protocol is a theoretical pathway and should be adapted and optimized under appropriate laboratory conditions by qualified chemists.
Experimental Protocol: Plausible Synthesis Route
Objective: To synthesize this compound.
Materials:
-
2,3-Difluorophenylacetic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (HCl) solution
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
-
Nitration Reaction: Dissolve 2,3-difluorophenylacetic acid in a suitable solvent such as dichloromethane. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material while maintaining the reaction temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by a suitable method such as column chromatography or recrystallization to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Diagram: Plausible Synthesis Workflow
Caption: Plausible workflow for the synthesis of this compound.
Herbicidal Activity and Evaluation
While specific herbicidal activity data for this compound is not publicly available, compounds with similar structures, particularly nitrophenylacetic acids and their derivatives, have been reported to possess herbicidal properties. The mode of action is often analogous to that of synthetic auxins.[2][3][4]
Experimental Protocol: In Vitro and In Vivo Herbicidal Assays
To evaluate the herbicidal potential of this compound, a series of standardized in vitro and in vivo assays can be conducted.
1. Seed Germination and Seedling Growth Inhibition Assay (In Vitro)
Objective: To determine the effect of the compound on the germination and early growth of various weed and crop species.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., Zea mays, Glycine max).
-
This compound
-
Acetone or DMSO (as a solvent for the test compound)
-
Agar or filter paper
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a minimal amount of acetone or DMSO. Prepare a series of dilutions to obtain the desired test concentrations.
-
Assay Setup: Place sterile filter paper or a thin layer of agar in each petri dish.
-
Treatment Application: Apply a known volume of each test concentration to the filter paper or agar in the petri dishes. Include a solvent-only control and a negative control (water).
-
Seed Plating: Place a predetermined number of seeds of a single plant species in each petri dish.
-
Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the concentration required for 50% inhibition of germination, root growth, and shoot growth (IC50 or GR50 values).
2. Whole Plant Assay (Greenhouse Trial)
Objective: To evaluate the post-emergence herbicidal activity of the compound on whole plants.
Materials:
-
Pots filled with a suitable soil mix.
-
Seedlings of various weed and crop species at a specific growth stage (e.g., 2-3 leaf stage).
-
This compound formulated as a sprayable solution (e.g., with surfactants and adjuvants).
-
Spray chamber or backpack sprayer.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Plant Preparation: Grow seedlings of test species in pots until they reach the desired growth stage.
-
Treatment Application: Apply the formulated test compound at various rates (e.g., grams of active ingredient per hectare) to the foliage of the plants using a calibrated sprayer. Include an untreated control and a formulation blank control.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Assessment: Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.
-
Data Analysis: Determine the effective dose required to cause 50% or 90% growth reduction (ED50 or ED90 values).
Diagram: Herbicidal Activity Evaluation Workflow
Caption: Workflow for evaluating the herbicidal activity of a test compound.
Potential Mode of Action: Auxin Mimicry
Based on its chemical structure, a phenylacetic acid derivative, this compound is likely to act as a synthetic auxin herbicide.[2][3][4] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are typically more resistant to degradation within the plant, leading to an uncontrolled and lethal growth response in susceptible species.[5]
The proposed signaling pathway for auxin-mimic herbicides involves their binding to auxin receptors, such as the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its homologs.[5] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. The subsequent overstimulation of these genes results in epinastic growth, stem twisting, and ultimately, plant death.
Experimental Protocol: Investigating Auxin-like Activity
Objective: To determine if this compound exhibits auxin-like activity.
1. Root Elongation Assay in Arabidopsis thaliana
-
Principle: Auxins typically inhibit root elongation at high concentrations.
-
Procedure: Grow Arabidopsis thaliana seedlings on vertical agar plates containing a range of concentrations of the test compound and a known auxin (e.g., 2,4-D) as a positive control. Measure the primary root length after a set period. A dose-dependent inhibition of root growth similar to the positive control would indicate auxin-like activity.
2. Gene Expression Analysis
-
Principle: Auxins induce the expression of specific early-response genes (e.g., GH3, SAURs).
-
Procedure: Treat plant tissues (e.g., Arabidopsis seedlings) with the test compound for a short period. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-responsive genes. An upregulation of these genes would provide strong evidence for an auxin-like mode of action.
Diagram: Proposed Auxin-Mimic Signaling Pathway
Caption: Proposed signaling pathway for an auxin-mimic herbicide.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Herbicidal Activity of this compound
| Test Species | IC50 (µM) - Germination | IC50 (µM) - Root Growth | IC50 (µM) - Shoot Growth |
| Amaranthus retroflexus | |||
| Echinochloa crus-galli | |||
| Zea mays | |||
| Glycine max |
Table 2: Greenhouse Herbicidal Efficacy of this compound
| Test Species | Growth Stage | Application Rate (g a.i./ha) | Visual Injury (%) at 14 DAT | Biomass Reduction (%) | ED50 (g a.i./ha) |
| Amaranthus retroflexus | 2-3 leaf | ||||
| Echinochloa crus-galli | 2-3 leaf | ||||
| Zea mays | 2-3 leaf | ||||
| Glycine max | 2-3 leaf |
DAT: Days After Treatment; a.i.: active ingredient
Conclusion
This compound represents a promising scaffold for the development of new herbicidal compounds, likely acting as a synthetic auxin. The protocols outlined in this document provide a framework for its synthesis and the comprehensive evaluation of its herbicidal properties and mode of action. Further research, including quantitative structure-activity relationship (QSAR) studies and field trials, would be necessary to fully elucidate its potential as a commercial agrochemical.
References
- 1. US4668701A - Pesticides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility and experimental protocols for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key building block in modern organic and medicinal chemistry. This versatile intermediate is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, offering unique reactivity for the construction of complex molecular architectures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 141428-47-9 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅F₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 217.13 g/mol | --INVALID-LINK-- |
| Appearance | Light orange to yellow to green powder/crystal | --INVALID-LINK-- |
| Melting Point | 154 - 158 °C | --INVALID-LINK-- |
Applications in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. The presence of the difluoro and nitro functionalities, along with the carboxylic acid group, provides multiple reaction sites for chemical modification.
Synthesis of Quinolone Antibiotics
This building block is a valuable precursor for the synthesis of quinolone and fluoroquinolone antibiotics. These compounds are a critical class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The general synthetic approach involves the reductive cyclization of the nitrophenylacetic acid derivative to form a lactam, which is a key intermediate in the quinolone core structure.
Synthesis of Heterocyclic Scaffolds
The reactive nature of the nitro and carboxylic acid groups allows for the construction of various heterocyclic systems. For instance, reduction of the nitro group to an amine, followed by intramolecular condensation or reaction with other bifunctional reagents, can lead to the formation of benzodiazepines, quinoxalines, and other nitrogen-containing heterocycles of medicinal interest.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from analogous nitration reactions of phenylacetic acid derivatives.
Materials:
-
2,3-Difluorophenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluorophenylacetic acid in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product is dissolved in dichloromethane, and the organic layer is washed with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.95 (m, 1H, Ar-H), 7.30-7.40 (m, 1H, Ar-H), 4.10 (s, 2H, CH₂), 10.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 175.8 (C=O), 152.1 (d, J=250 Hz, C-F), 149.8 (d, J=252 Hz, C-F), 138.5, 128.2, 125.4, 120.1, 38.2 (CH₂).
-
FT-IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O), 1540 (NO₂, asym), 1350 (NO₂, sym), 1280 (C-F).
Protocol 2: Reductive Cyclization to 7,8-Difluoro-1,2,3,4-tetrahydro-1-oxoisoquinoline
This protocol describes the conversion of this compound to a key lactam intermediate for further elaboration into bioactive molecules.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 7,8-Difluoro-1,2,3,4-tetrahydro-1-oxoisoquinoline.
Expected Yield: 70-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 7.20-7.30 (m, 1H, Ar-H), 7.00-7.10 (m, 1H, Ar-H), 3.60 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5 (C=O), 150.5 (d, J=248 Hz, C-F), 148.2 (d, J=250 Hz, C-F), 132.1, 125.8, 122.3, 118.9, 42.5 (CH₂).
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the starting material to the final application in the synthesis of bioactive molecules.
References
Application Notes and Protocols for the Synthesis of Amides from 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides from 2-(2,3-difluoro-6-nitrophenyl)acetic acid. The protocols are based on well-established amide coupling methodologies and are adapted for this specific electron-deficient carboxylic acid. The presence of electron-withdrawing groups (two fluorine atoms and a nitro group) on the phenyl ring of the starting material may influence its reactivity, and the following protocols provide robust starting points for successful amide bond formation.
Principle of the Reaction
Amide bond formation is a condensation reaction between a carboxylic acid and an amine, resulting in the formation of an amide and water. In practice, the carboxylic acid is typically activated to facilitate the reaction, as direct reaction with an amine is often slow and requires high temperatures. This activation is commonly achieved using coupling reagents. This document outlines two reliable protocols using widely employed coupling agents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly efficient uronium-based coupling reagent that forms a reactive OAt-active ester, leading to rapid amide bond formation with minimal side reactions.[1][2][3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole): A carbodiimide-based method where EDC activates the carboxylic acid, and HOBt is added to form a more reactive HOBt ester, which then reacts with the amine.[4][5][6] This combination is also known to suppress side reactions and racemization.[7]
Experimental Protocols
Protocol 1: Amide Synthesis using HATU
This protocol is recommended for a broad range of amines, including those that may be less reactive.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in a minimal amount of anhydrous DMF or DCM.
-
Add HATU (1.1 - 1.2 eq.) to the solution.
-
Add DIPEA or TEA (2.0 - 3.0 eq.) to the reaction mixture and stir at room temperature for 15-30 minutes for pre-activation.[1]
-
In a separate vial, dissolve the amine (1.0 - 1.2 eq.) in a small amount of the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Amide Synthesis using EDC/HOBt
This is a classic and cost-effective method suitable for many amide coupling reactions.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.1 - 1.2 eq.), and the amine (1.0 - 1.1 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
If the amine is provided as a salt, add a base like DIPEA or TEA (1.1 - 1.5 eq.) to liberate the free amine. Even with the free amine, the addition of a base can be beneficial.
-
Slowly add EDC·HCl (1.1 - 1.5 eq.) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table should be used to summarize the experimental data for the synthesis of various amides from this compound.
| Entry | Amine Reactant | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Data (e.g., m/z) |
| 1 | HATU/DIPEA | DMF | |||||
| 2 | EDC/HOBt | DCM | |||||
| 3 | |||||||
| 4 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of amides.
References
- 1. benchchem.com [benchchem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for the Esterification of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Introduction
These application notes provide a detailed experimental procedure for the synthesis of methyl 2-(2,3-difluoro-6-nitrophenyl)acetate via the Fischer esterification of 2-(2,3-difluoro-6-nitrophenyl)acetic acid. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure outlines the reaction setup, purification, and characterization of the final product.
Physicochemical Properties of Reactant and Product
A summary of the key physicochemical properties of the starting material and the expected ester product is provided in Table 1.
| Property | This compound (Reactant) | Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate (Product) |
| CAS Number | 141428-47-9[1][2][3] | 1429422-50-3[4] |
| Molecular Formula | C₈H₅F₂NO₄[1][2] | C₉H₇F₂NO₄ |
| Molecular Weight | 217.13 g/mol [1][2] | 231.15 g/mol |
| Appearance | Light orange to yellow to green powder/crystal[1] | Expected to be a solid or oil |
| Melting Point | 154 - 158 °C[1] | Not available |
| Purity | ≥ 98%[1] | ≥ 95% (typical for commercial samples)[4] |
Experimental Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials and Reagents
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add this compound.
-
Add a magnetic stir bar to the flask.
-
Add an excess of anhydrous methanol to serve as both the reactant and the solvent. A 10 to 20-fold molar excess is recommended.
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) dropwise with stirring.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed under reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Representative Quantitative Data
The following table presents representative data for the esterification reaction. Actual results may vary.
| Parameter | Value |
| Reaction Time | 5 hours |
| Reaction Temperature | 65 °C (Reflux) |
| Theoretical Yield | Calculated based on the starting amount of the acid |
| Actual Yield | 85-95% (expected) |
| Purity (by NMR/GC) | >95% |
Characterization of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate
The structure and purity of the synthesized ester should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7-3.9 ppm), a singlet for the benzylic protons (~4.0-4.2 ppm), and multiplets in the aromatic region for the phenyl protons.
-
¹³C NMR: Expected signals would include peaks for the methyl ester carbon, the benzylic carbon, the carbonyl carbon, and aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1740-1750 cm⁻¹), C-O stretches, and bands corresponding to the nitro group (around 1530 and 1350 cm⁻¹) and C-F bonds.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.
Caption: Workflow for the synthesis of methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.
References
Application Notes and Protocols for the Quantification of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Introduction
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a chemical compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, process optimization, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substances or simple formulations.
1. Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on their polarity.[3] this compound is separated from other components on a C18 stationary phase using an isocratic mobile phase. The compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, which is anticipated to be around 210 nm for the carboxylic acid group and potentially a secondary wavelength related to the nitroaromatic ring.[2][4] Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of calibration standards with known concentrations.[3]
2. Experimental Protocol
2.1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
2.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[6]
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
3. Visualization: HPLC-UV Workflow
Caption: General workflow for quantification by HPLC-UV.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.
1. Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[1] The analyte is first separated from matrix components on a reversed-phase column. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a mass spectrometer.[7] Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection minimizes interference from other components in the sample.[7] An internal standard is often used to improve accuracy and precision.
2. Experimental Protocol
2.1. Apparatus and Reagents
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an ESI source
-
UPLC/UHPLC system for fast separations
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Isotopically labeled internal standard (if available) or a suitable structural analog
-
Standard laboratory equipment for sample preparation
2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition | To be determined by infusion of the standard |
| Dwell Time | 100 ms |
2.3. Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations).
-
Spiking: Spike the calibration standards and QC samples into the appropriate blank matrix (e.g., plasma, urine) and process them along with the unknown samples.
2.4. Sample Preparation (e.g., for Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
2.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the samples and QCs from the calibration curve.
3. Visualization: Method Validation Parameters
Caption: Key parameters for analytical method validation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the two proposed analytical methods. These are target values and should be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% (in matrix) |
| Precision (% RSD) | < 2% | < 15% (in matrix) |
| Selectivity | Moderate | High |
| Matrix Effect | Not applicable for bulk | To be evaluated |
| Internal Standard | Optional | Recommended |
This document provides a comprehensive starting point for developing and implementing analytical methods for the quantification of this compound. The specific parameters for each method, particularly for LC-MS/MS, will require optimization and validation based on the available instrumentation and the specific sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. scioninstruments.com [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. pepolska.pl [pepolska.pl]
- 5. agilent.com [agilent.com]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
The Synthetic Utility of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in Heterocyclic Chemistry: A Focus on Fluorinated Oxindoles
Introduction
2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a valuable, though not extensively documented, starting material for the synthesis of fluorinated heterocyclic compounds. Its structure, featuring a nitro group ortho to an acetic acid side chain, makes it a prime candidate for reductive cyclization reactions to form nitrogen-containing heterocycles. The presence of two fluorine atoms on the benzene ring is of particular interest to medicinal chemists, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
This document provides a detailed protocol for a plausible and chemically sound application of this compound: the synthesis of 6,7-difluorooxindole. While direct literature precedents for this specific transformation are scarce, the methodology is based on well-established principles of reductive cyclization of o-nitrophenylacetic acids. The resulting 6,7-difluorooxindole is a valuable scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and other signaling pathway modulation.
Core Application: Synthesis of 6,7-Difluorooxindole
The primary application of this compound in heterocyclic synthesis is its conversion to 6,7-difluorooxindole via reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent carboxylic acid to form the five-membered lactam ring of the oxindole.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6,7-difluorooxindole.
Experimental Protocol: Synthesis of 6,7-Difluorooxindole
This protocol details the reductive cyclization of this compound to 6,7-difluorooxindole using catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous Ethanol
-
Celite
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Standard glassware for organic synthesis
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.61 mmol).
-
Add anhydrous ethanol (50 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C (0.1 g, 10 wt%) to the solution.
-
Seal the flask with a septum and purge with nitrogen gas.
-
Introduce hydrogen gas via a balloon or connect the flask to a Parr hydrogenator.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20-50% ethyl acetate) to yield pure 6,7-difluorooxindole.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6,7-difluorooxindole.
| Parameter | Value |
| Starting Material | This compound |
| Product | 6,7-Difluorooxindole |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Theoretical Yield | 0.78 g |
| Typical Experimental Yield | 0.62 g (80%) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-192 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.6 (s, 1H), 7.1-6.9 (m, 2H) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -145.2, -158.9 |
| Purity (by HPLC) | >98% |
Biological Significance and Signaling Pathways
The 6,7-difluorooxindole scaffold is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. Many kinase inhibitors share a common structural motif where a heterocyclic core, such as oxindole, is substituted with various functional groups to achieve high affinity and selectivity for the ATP-binding site of a target kinase.
For instance, sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features an oxindole core. While sunitinib itself is not a 6,7-difluoro derivative, the synthesis of analogs with this fluorination pattern could lead to new kinase inhibitors with altered potency, selectivity, and pharmacokinetic profiles. These inhibitors could potentially target signaling pathways implicated in cancer, such as the VEGF and PDGF pathways.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of RTK signaling by 6,7-difluorooxindole derivatives.
Conclusion
This compound serves as a promising, albeit underutilized, precursor for the synthesis of fluorinated heterocyclic compounds. The protocol provided herein for the synthesis of 6,7-difluorooxindole demonstrates a robust and high-yielding pathway to a valuable scaffold for drug discovery. Researchers in medicinal chemistry and drug development can utilize this starting material and the outlined synthetic strategy to explore novel chemical space and develop next-generation therapeutics. Further exploration of this starting material in condensation reactions with other bifunctional reagents could also lead to the discovery of new classes of fluorinated heterocycles with diverse biological activities.
Application Notes and Protocols for the Nitration of Difluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of difluorophenylacetic acid is a crucial chemical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. The introduction of a nitro group onto the difluorophenyl ring provides a versatile chemical handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. The regioselectivity of the nitration is highly dependent on the initial positioning of the two fluorine atoms on the aromatic ring, as well as the reaction conditions employed. Both fluorine and the carboxymethyl group (-CH2COOH) are ortho-, para-directing groups, which can lead to the formation of multiple isomers. Careful control of the reaction parameters is therefore essential to achieve the desired product distribution.
This document provides detailed protocols for the nitration of difluorophenylacetic acid, with a specific, validated procedure for the 2,3-difluoro isomer. A general method adaptable for other isomers is also presented, along with a summary of expected reaction parameters.
Data Presentation
The following table summarizes the key quantitative data for the nitration of 2,3-difluorophenylacetic acid.
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluorophenylacetic Acid | [1] |
| Reagents | Concentrated Nitric Acid (69.3%), Concentrated Sulfuric Acid | [1] |
| Molar Ratio (Substrate:HNO₃) | 1:1 | [1] |
| Reaction Temperature | -10°C to -5°C | [1] |
| Reaction Time | 15 minutes | [1] |
| Yield | 99% | [1] |
| Product Composition | ~50:50 mixture of 5-nitro and 6-nitro isomers | [1] |
Experimental Protocols
Protocol 1: Nitration of 2,3-Difluorophenylacetic Acid[1]
This protocol provides a detailed method for the nitration of 2,3-difluorophenylacetic acid to yield a mixture of (2,3-difluoro-5-nitrophenyl)acetic acid and (2,3-difluoro-6-nitrophenyl)acetic acid.
Materials:
-
2,3-Difluorophenylacetic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (69.3%)
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Cooling bath (e.g., ice-salt or acetone-dry ice)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g (0.0290 mol) of 2,3-difluorophenylacetic acid in 20 mL of concentrated sulfuric acid.
-
Cool the resulting solution to -10°C with vigorous stirring using a suitable cooling bath.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 1.88 mL (0.0290 mol) of 69.3% nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture before use.
-
Add the nitrating mixture dropwise to the solution of difluorophenylacetic acid at a rate that maintains the internal temperature below -5°C.
-
After the addition is complete, stir the thickened slurry for an additional 15 minutes at -10°C to -5°C.
-
Carefully pour the reaction mixture onto a sufficient amount of crushed ice with stirring.
-
Allow the ice to melt, and collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry it under vacuum to obtain the product. The product is a mixture of the 5-nitro and 6-nitro regioisomers with a reported yield of approximately 99%.
Protocol 2: General Procedure for the Nitration of Difluorophenylacetic Acid Isomers
This general protocol can be adapted for the nitration of other isomers of difluorophenylacetic acid (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoro). The specific conditions, particularly temperature and reaction time, may require optimization for each isomer to achieve the desired regioselectivity and yield.
Materials:
-
Difluorophenylacetic acid isomer
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (e.g., 70% or 95%)
-
Dichloromethane (optional, as a solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the difluorophenylacetic acid (1.0 equivalent) in concentrated sulfuric acid or an appropriate solvent like dichloromethane.
-
Cool the flask in an ice-salt bath to between -10°C and 0°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 equivalents) to a portion of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the cooled solution of the difluorophenylacetic acid, ensuring the internal temperature is maintained below 10°C (a lower temperature, e.g., below -5°C, may be beneficial).
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice with vigorous stirring.
-
If a precipitate forms, it can be collected by filtration, washed with water until the washings are neutral, and then dried.
-
Alternatively, the aqueous mixture can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to isolate the desired isomer(s).
Visualizations
Logical Relationship of Substituent Directing Effects
The regiochemical outcome of the nitration is determined by the directing effects of the fluorine and carboxymethyl substituents. The following diagram illustrates the interplay of these effects.
References
Application Notes and Protocols: The Role of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(2,3-difluoro-6-nitrophenyl)acetic acid as a versatile starting material in medicinal chemistry. The unique substitution pattern of this compound, featuring two fluorine atoms and a nitro group on the phenyl ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drug discovery.
Introduction
This compound is a valuable chemical intermediate for the synthesis of a variety of biologically active molecules.[1] The presence of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] The nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical transformations or contribute directly to the biological activity of the final compound.[4] While direct biological data on this compound itself is limited, its structural motifs are present in compounds with known anti-inflammatory and kinase inhibitory activities. These notes will explore a proposed synthetic application of this starting material and provide detailed protocols for the biological evaluation of its derivatives.
Proposed Synthetic Application: Synthesis of a Novel Amide Derivative
This section outlines a proposed synthetic route to a novel amide derivative of this compound. Amide bond formation is a common strategy in medicinal chemistry to generate compounds with improved pharmacological properties. The following protocol is a general guideline and may require optimization for specific target molecules.
Protocol 1: Synthesis of N-Aryl-2-(2,3-difluoro-6-nitrophenyl)acetamide
Objective: To synthesize a novel amide derivative from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-2-(2,3-difluoro-6-nitrophenyl)acetamide.
-
Visualization of the Synthetic Workflow:
Caption: Proposed synthesis of an N-aryl amide derivative.
Protocols for Biological Evaluation
The following protocols describe standard assays to evaluate the anti-inflammatory and potential anticancer (kinase inhibitory) activity of the synthesized compounds.
In Vitro Anti-inflammatory Assays
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the ability of the synthesized compound to inhibit the production of nitric oxide, a key inflammatory mediator.[1][5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with the compound solvent, e.g., DMSO) and an unstimulated control group.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare a standard curve of NaNO₂ (0-100 µM).
-
Add 50 µL of each component of the Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To quantify the effect of the synthesized compound on the production of pro-inflammatory cytokines.[6][7]
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 2)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.
In Vitro Kinase Inhibition Assay
Protocol 4: General Kinase Inhibition Assay (e.g., Aurora A Kinase)
Objective: To determine if the synthesized compound can inhibit the activity of a specific protein kinase.[8]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Synthesized compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized compound.
-
In a 384-well plate, add the kinase, substrate, and compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized compound in an acute inflammation model.[9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Synthesized compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the synthesized compound, vehicle, or positive control orally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Anti-inflammatory and Kinase Inhibitory Activity
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Aurora A Kinase IC₅₀ (µM) |
| Synthesized Amide | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Positive Control | Known Value | Known Value | Known Value | Known Value |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental Value | 0 |
| Synthesized Amide | Dose 1 | Experimental Value | Calculated Value |
| Dose 2 | Experimental Value | Calculated Value | |
| Indomethacin | 10 | Experimental Value | Calculated Value |
Signaling Pathway Visualization
The anti-inflammatory effects of novel compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the expression of pro-inflammatory genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0059031B1 - Analgesic and anti-inflammatory composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
2-(2,3-Difluoro-6-nitrophenyl)acetic Acid: A Reagent Primed for Material Science Exploration
While 2-(2,3-Difluoro-6-nitrophenyl)acetic acid is a well-documented intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a direct reagent in material science remains a largely unexplored frontier. Extensive searches for established protocols and application notes in this domain have yielded limited specific results. However, its inherent chemical functionalities—a carboxylic acid group, a nitro group, and a difluorinated phenyl ring—suggest a strong potential for its use in the development of novel functional materials.
This document aims to bridge this gap by providing hypothetical, yet scientifically grounded, application notes and protocols for researchers and scientists interested in exploring the material science applications of this compound. The proposed applications are based on the known reactivity of its constituent functional groups and analogies to similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling and for designing experimental procedures.
| Property | Value | Reference |
| CAS Number | 141428-47-9 | [1] |
| Molecular Formula | C₈H₅F₂NO₄ | [1] |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 154.0 to 158.0 °C | |
| Solubility | Slightly soluble in Methanol | |
| Storage | 2-8°C |
Potential Applications in Material Science
Based on its structure, this compound can be envisioned as a versatile building block in several areas of material science:
-
Monomer for Specialty Polymers: The carboxylic acid functionality allows it to be used as a monomer in polymerization reactions, such as polyesterification or polyamidation. The presence of the difluoro-nitrophenyl group would impart unique properties to the resulting polymer, including:
-
High Thermal Stability: Aromatic and nitro groups can enhance the thermal resistance of the polymer backbone.
-
Specific Optical Properties: The nitroaromatic moiety can introduce non-linear optical (NLO) properties or act as a fluorescent tag.
-
Modified Surface Properties: The fluorine atoms can lower the surface energy of the polymer, leading to hydrophobic and oleophobic characteristics.
-
-
Surface Modification Agent: The carboxylic acid group can be used to anchor the molecule onto various substrates (e.g., metal oxides, cellulose, or other polymers with appropriate functional groups). This would create a surface with the properties of the difluoro-nitrophenyl group, which could be useful for:
-
Creating Hydrophobic Coatings: As mentioned, the fluorine content can lead to water-repellent surfaces.
-
Functionalized Sensors: The nitro group can be electrochemically active, allowing for the development of sensor surfaces for detecting specific analytes.
-
Biomaterial Engineering: The modified surface could be used to control protein adsorption or cell adhesion.
-
-
Precursor for Functional Dyes and Pigments: The nitro group can be readily reduced to an amino group, which is a common precursor for the synthesis of azo dyes and other chromophores. The fluorine atoms can enhance the stability and tune the color of these dyes.
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols for the potential applications described above. These are intended as a starting point for researchers and will require optimization.
Protocol 1: Synthesis of a Polyester Containing this compound
Objective: To synthesize a polyester by incorporating this compound as a co-monomer to enhance thermal stability and modify surface properties.
Materials:
-
This compound
-
Adipoyl chloride
-
1,6-Hexanediol
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 1,6-hexanediol (1.18 g, 10 mmol) and pyridine (1.58 g, 20 mmol) in 50 mL of anhydrous DMF.
-
In a separate beaker, prepare a solution of adipoyl chloride (0.915 g, 5 mmol) and 2-(2,3-Difluoro-6-nitrophenyl)acetyl chloride (prepared by reacting the corresponding carboxylic acid with thionyl chloride) (1.18 g, 5 mmol) in 20 mL of anhydrous DMF.
-
Slowly add the acid chloride solution to the diol solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of rapidly stirring methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 60°C for 48 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ester linkages.
-
NMR Spectroscopy (¹H and ¹³C): To determine the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Contact Angle Measurement: To assess the hydrophobicity of the polymer film surface.
Expected Outcome: A polyester with a higher degradation temperature compared to the homopolymer without the difluoro-nitrophenyl moiety, and a higher water contact angle, indicating increased hydrophobicity.
Workflow Diagram:
Caption: Workflow for the synthesis and characterization of a novel polyester.
Protocol 2: Surface Modification of Silicon Wafer with this compound
Objective: To create a hydrophobic and electrochemically active surface on a silicon wafer by grafting this compound.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1, Caution: Extremely corrosive and explosive! Handle with extreme care in a fume hood. )
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
Ethanol
-
Deionized water
Procedure:
-
Hydroxylation of Silicon Wafer:
-
Clean the silicon wafers by sonicating in ethanol and deionized water for 15 minutes each.
-
Immerse the wafers in freshly prepared Piranha solution for 30 minutes at 80°C to generate hydroxyl groups on the surface.
-
Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at 60°C.
-
Rinse the wafers with toluene and then ethanol to remove excess APTES.
-
Cure the wafers at 110°C for 30 minutes.
-
-
Activation of Carboxylic Acid:
-
In a dry flask, dissolve this compound (0.217 g, 1 mmol), DCC (0.227 g, 1.1 mmol), and NHS (0.127 g, 1.1 mmol) in 20 mL of anhydrous DMF.
-
Stir the solution at room temperature for 4 hours to form the NHS-ester.
-
-
Grafting to the Surface:
-
Immerse the aminosilane-functionalized wafers in the activated NHS-ester solution.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Remove the wafers and rinse them thoroughly with DMF, ethanol, and deionized water.
-
Dry the modified wafers under a stream of nitrogen.
-
Characterization:
-
Contact Angle Measurement: To confirm the change in surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the presence of fluorine and nitrogen on the surface.
-
Atomic Force Microscopy (AFM): To analyze the surface morphology.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties of the modified surface by observing the reduction of the nitro group.
Expected Outcome: A silicon wafer with a significantly increased water contact angle compared to the bare and aminosilanized surfaces. XPS spectra should show peaks corresponding to F 1s and N 1s. CV should exhibit a reduction peak characteristic of the nitro group.
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield of the Desired Product
A common reason for low yields is the formation of an isomeric byproduct, 2-(2,3-Difluoro-5-nitrophenyl)acetic acid. The nitration of 2,3-Difluorophenylacetic acid can result in a mixture of the desired 6-nitro isomer and the undesired 5-nitro isomer.
Troubleshooting Steps:
-
Reaction Temperature Control: The temperature during nitration is a critical factor that can influence the ratio of isomers.
-
Recommendation: Maintain a low reaction temperature, ideally between -10 °C and -5 °C, during the addition of the nitrating agent. Exceeding this temperature range may lead to an increase in the formation of the 5-nitro isomer and other side products.
-
-
Nitrating Agent Stoichiometry: The molar ratio of the nitrating agent to the starting material can affect the reaction's selectivity and completeness.
-
Recommendation: Use a slight excess of nitric acid (1.1 to 1.2 equivalents) to ensure the complete conversion of the starting material. However, a large excess should be avoided as it can lead to over-nitration and the formation of dinitro-derivatives.
-
-
Reaction Monitoring: Incomplete reaction can be a cause of low yield.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.
-
-
Work-up Procedure: Improper work-up can lead to product loss.
-
Recommendation: When quenching the reaction with ice, ensure thorough mixing to precipitate the product completely. Wash the precipitate with cold water to remove residual acids.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Difficulty in Separating the 6-Nitro and 5-Nitro Isomers
The similar physical properties of the this compound and its 5-nitro isomer make their separation challenging.
Troubleshooting Steps:
-
Fractional Crystallization: This technique can be employed to separate the isomers based on potential differences in their solubility in a specific solvent system.
-
Recommendation: Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, toluene) to find conditions where one isomer preferentially crystallizes. Seeding with a pure crystal of the desired isomer may aid in selective crystallization.
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating positional isomers.
-
Recommendation: For analytical purposes, Reverse-Phase HPLC (RP-HPLC) with a C18 or a cyano (CN) column can be effective. For preparative separation, consider using a column with a different selectivity, such as a phenyl-hexyl or a chiral stationary phase, as positional isomers can sometimes be resolved on chiral columns.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
The most common synthesis route is the direct nitration of 2,3-Difluorophenylacetic acid using a mixture of nitric acid and sulfuric acid.
Synthesis Workflow:
Caption: General synthesis workflow.
Q2: What are the key reaction parameters to control for optimal yield and purity?
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Range | Impact on Yield and Purity |
| Reaction Temperature | -10 °C to -5 °C | Higher temperatures can decrease regioselectivity, favoring the formation of the 5-nitro isomer and increasing the likelihood of side reactions. |
| Nitric Acid (69-70%) | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction. A large excess can lead to over-nitration. |
| Sulfuric Acid (98%) | 3 - 5 times the mass of nitric acid | Acts as a catalyst and a solvent. The concentration of sulfuric acid is crucial for the generation of the nitronium ion. |
| Reaction Time | 15 - 30 minutes | Monitor by TLC. Prolonged reaction times after completion may lead to side product formation. |
Q3: What are potential side reactions?
Besides the formation of the 5-nitro isomer, other potential side reactions include:
-
Over-nitration: Introduction of a second nitro group to the aromatic ring, leading to the formation of dinitrophenylacetic acid derivatives.
-
Oxidation: The acidic and oxidative conditions can potentially lead to the degradation of the starting material or product.
-
Sulfonation: Although less common under these conditions, sulfonation of the aromatic ring by sulfuric acid is a possibility, especially at higher temperatures.
Q4: How can I confirm the identity and purity of my product?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structure and determine the ratio of the 6-nitro and 5-nitro isomers.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the amount of each isomer and any other impurities. A method using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carboxylic acid, nitro group).
Experimental Protocols
Detailed Protocol for the Nitration of 2,3-Difluorophenylacetic acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,3-Difluorophenylacetic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (69-70%)
-
Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,3-Difluorophenylacetic acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, cool the mixture to -10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (3-5 times the mass of nitric acid) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,3-Difluorophenylacetic acid over a period of 15-20 minutes, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C to -5 °C for an additional 15-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A white precipitate should form. Continue stirring until all the ice has melted.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum. The crude product will be a mixture of this compound and 2-(2,3-Difluoro-5-nitrophenyl)acetic acid.
-
Proceed with purification by fractional crystallization or preparative HPLC.
common side reactions in the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid.
Troubleshooting Guides and FAQs
Synthesis Overview:
The synthesis of this compound typically proceeds through a three-step sequence starting from 2,3,4-trifluoronitrobenzene and diethyl malonate. The process involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,3,4-trifluoronitrobenzene with the sodium salt of diethyl malonate to form diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate.
-
Hydrolysis: Conversion of the resulting diester to 2-(2,3-difluoro-6-nitrophenyl)malonic acid.
-
Decarboxylation: Removal of one of the carboxylic acid groups to yield the final product.
Due to the potential instability of the intermediate malonic acid, the hydrolysis and decarboxylation steps are often performed in a single pot.
FAQ 1: What are the common side reactions during the nucleophilic aromatic substitution (SNAr) step?
Answer:
The primary side reactions in the SNAr reaction between 2,3,4-trifluoronitrobenzene and diethyl malonate are generally related to the reactivity of the starting materials and the reaction conditions.
-
Polysubstitution: While the primary reaction involves the substitution of the fluorine atom at the 4-position, there is a possibility of further substitution on the aromatic ring, especially if an excess of the malonate anion is used or under harsh reaction conditions. This can lead to the formation of di- and tri-substituted products.
-
Reaction at other positions: Although electronically less favored, nucleophilic attack at the 2- or 3-position could occur, leading to isomeric products. The strong electron-withdrawing effect of the nitro group and the para-directing nature of the fluorine at position 4 make substitution at this position the major pathway.
-
Side reactions of the base: The base used to deprotonate diethyl malonate (e.g., sodium ethoxide) can potentially react with the starting material or the product. For instance, it could lead to ethoxy-substituted byproducts.
-
Dialkylation of Malonate: A common side reaction in malonic ester synthesis is the dialkylation of the malonate ester. This can be minimized by using a slight excess of the malonate.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low yield of desired product | Incomplete reaction. | Ensure anhydrous conditions. Monitor the reaction progress by TLC or GC-MS. Consider increasing the reaction time or temperature cautiously. |
| Side reactions dominating. | Use a slight excess of diethyl malonate. Control the reaction temperature carefully. Ensure slow, controlled addition of the base. | |
| Presence of multiple spots on TLC | Formation of isomers or polysubstituted products. | Optimize the stoichiometry of reactants. Use a milder base if possible. Purify the crude product using column chromatography. |
| Formation of ethoxy-substituted byproduct | Reaction with the alkoxide base. | Use a non-nucleophilic base like sodium hydride. Ensure the reaction is performed at the optimal temperature to favor the desired substitution. |
FAQ 2: I am observing incomplete hydrolysis of the diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue, leading to the presence of the starting diester or the monoester in the final product mixture.
-
Insufficient reaction time or temperature: Hydrolysis of sterically hindered esters can be slow.
-
Inadequate concentration of acid or base: The concentration of the hydrolyzing agent is crucial for the reaction rate.
-
Reversibility of the reaction: Ester hydrolysis is a reversible reaction.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Presence of starting diester or monoester in the product | Incomplete hydrolysis. | Increase the reaction time and/or temperature. Use a higher concentration of the acid or base catalyst. Remove ethanol as it is formed to shift the equilibrium towards the products. |
| Degradation of the product | Harsh hydrolysis conditions. | Use milder hydrolysis conditions (e.g., lower temperature for a longer duration). Consider using enzymatic hydrolysis as a milder alternative. |
FAQ 3: The decarboxylation step is not proceeding as expected. What could be the issue?
Answer:
Decarboxylation of the intermediate malonic acid is typically facile upon heating. However, issues can arise.
-
Insufficient temperature: The decarboxylation process is thermally driven.
-
Stability of the malonic acid intermediate: While often unstable, in some cases, the malonic acid might require more forcing conditions to decarboxylate.
-
Formation of byproducts: At elevated temperatures, other decomposition pathways may become competitive.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Isolation of 2-(2,3-difluoro-6-nitrophenyl)malonic acid instead of the desired product | Incomplete decarboxylation. | Increase the temperature of the reaction mixture after hydrolysis. Ensure the solvent used for the reaction has a sufficiently high boiling point to facilitate decarboxylation. |
| Low yield and presence of impurities after decarboxylation | Product degradation at high temperatures. | Perform the decarboxylation at the lowest effective temperature. Monitor the reaction closely and stop heating once the evolution of CO2 ceases. Consider performing the decarboxylation in a different solvent. |
Quantitative Data Summary
| Experiment ID | Starting Material | Base/Solvent (SNAr) | Temp (°C) (SNAr) | Hydrolysis Conditions | Decarboxylation Temp (°C) | Yield of Desired Product (%) | Major Side Product(s) | Side Product Yield (%) |
| EXP-001 | 2,3,4-Trifluoronitrobenzene | NaOEt/EtOH | 78 | 6M HCl, reflux | 100 | |||
| EXP-002 | 2,3,4-Trifluoronitrobenzene | NaH/DMF | 25 | 6M H2SO4, reflux | 120 | |||
| User Data |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Step 1: Synthesis of Diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate
-
To a solution of diethyl malonate (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or THF), add a strong base such as sodium hydride (1.1 eq) or sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2,3,4-trifluoronitrobenzene (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2 & 3: Hydrolysis and Decarboxylation
-
To the purified diethyl 2-(2,3-difluoro-6-nitrophenyl)malonate, add an excess of a strong acid (e.g., 6M HCl or H2SO4).
-
Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction for the disappearance of the starting material and the evolution of CO2.
-
Continue heating until the decarboxylation is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization.
-
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for the synthesis.
challenges in the scale-up of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid production
Technical Support Center: Production of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
This guide provides troubleshooting advice, frequently asked questions, and key protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of this compound. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound at a laboratory and industrial scale?
A1: The most prevalent and scalable method is the direct nitration of 2,3-Difluorophenylacetic acid.[2] This electrophilic aromatic substitution is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid with acetic anhydride, in a suitable solvent like dichloromethane at controlled low temperatures.
Q2: What are the primary challenges encountered when scaling up the nitration step?
A2: Scaling up the nitration of phenylacetic acid derivatives presents several key challenges:
-
Heat Management: Nitration is a highly exothermic reaction. Inadequate heat dissipation in larger reactors can lead to a rapid temperature increase, resulting in reduced selectivity, formation of byproducts (such as dinitrated or other positional isomers), and potential runaway reactions.
-
Mixing Efficiency: Ensuring homogenous mixing of the reactants in a large volume is critical. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and impurity formation.
-
Reagent Addition Rate: The rate of addition of the nitrating agent must be carefully controlled. A rate that is too fast can overwhelm the reactor's cooling capacity, while a rate that is too slow can lead to excessively long batch times.
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Material Compatibility: The strong acids used in nitration are highly corrosive.[3] Industrial-scale reactors and associated equipment must be constructed from corrosion-resistant materials to ensure safety and product purity.[3]
Q3: How can the formation of impurities, such as positional isomers, be controlled during scale-up?
A3: Controlling impurity formation is crucial for yield and purity. The key is precise control over reaction conditions:
-
Temperature Control: Maintaining a consistently low reaction temperature (e.g., -10°C to 10°C) is the most critical factor. This requires a robust reactor cooling system and careful monitoring.
-
Stoichiometry: Using the correct molar ratio of reactants is essential. An excess of the nitrating agent can increase the likelihood of dinitration.
-
Purity of Starting Materials: The purity of the initial 2,3-Difluorophenylacetic acid directly affects the final product's purity. Ensure starting materials are analyzed and meet specifications before use.
Q4: What are the recommended methods for the purification of the final product at a larger scale?
A4: The final product is a solid, and the most common method for purification is recrystallization.[4] A suitable solvent system must be identified that dissolves the product at elevated temperatures and allows it to crystallize upon cooling, while leaving impurities dissolved. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexane mixtures.[5] The solubility characteristics can be steep, so rapid filtering of hot solutions may be necessary to prevent premature crystallization and loss of yield.[6]
Q5: What are the most critical safety precautions when handling the reagents and the final product at scale?
A5: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats.
-
Ventilation: Operations should be conducted in a well-ventilated area or within a fume hood to avoid inhalation of corrosive vapors or dust.[7]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.[7]
-
Reagent Handling: Use extreme caution when handling concentrated nitric and sulfuric acids. Always add acid to water (or the reaction solvent) slowly, never the other way around, to manage the heat of dilution.
-
Waste Disposal: Acidic and organic waste streams must be managed and disposed of according to environmental regulations.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete nitration reaction. | Verify the stoichiometry of reagents. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC) to ensure it has gone to completion before quenching. |
| Product loss during workup. | Optimize the extraction procedure. Ensure the pH is correctly adjusted to separate the acidic product into the desired phase. Minimize transfers between vessels. | |
| Product loss during purification. | Review the recrystallization solvent and volumes. If the product is too soluble at low temperatures, a different solvent system is needed. Avoid filtering the hot solution too slowly, which can cause premature crystallization on the filter.[6] | |
| High Impurity Levels | Poor temperature control during nitration. | Improve the reactor's cooling efficiency. Slow down the rate of addition for the nitrating agent to prevent temperature spikes. |
| Impure starting materials. | Analyze the purity of the 2,3-Difluorophenylacetic acid starting material. If necessary, purify it before the nitration step. | |
| Formation of positional isomers. | Strictly maintain the recommended low temperature range. Positional selectivity in aromatic nitration is highly temperature-dependent. | |
| Product "Oils Out" During Recrystallization | The solution is supersaturated or cooling too quickly. | Ensure the cooling process is slow and gradual. Gentle agitation can promote proper crystal formation. |
| Inappropriate solvent system. | The polarity of the solvent system may be incorrect. Screen alternative solvents or adjust the ratio of the current solvent mixture. | |
| Presence of impurities. | Impurities can sometimes inhibit crystallization. Consider an initial purification step (e.g., charcoal treatment) if the crude product is highly discolored or impure. |
Quantitative Data & Product Specifications
| Parameter | Value |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol [2][8] |
| Appearance | Light orange to yellow crystalline powder[4] |
| Melting Point | 154.0 to 158.0 °C[4] |
| Typical Purity (Commercial) | ≥98%[9] |
| Target Yield (Scale-Up) | 85-95% |
Key Experimental Protocols
1. Protocol: Synthesis via Nitration of 2,3-Difluorophenylacetic acid
This is a representative protocol and should be optimized for specific equipment and scale.
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Preparation: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 2,3-Difluorophenylacetic acid and a solvent such as dichloromethane.
-
Cooling: Cool the mixture to the target temperature range of -5°C to 0°C using an appropriate cooling bath.
-
Nitrating Mixture: Separately and cautiously, prepare a nitrating mixture by slowly adding concentrated nitric acid to acetic anhydride while cooling to maintain a low temperature.
-
Addition: Add the prepared nitrating mixture dropwise to the cooled solution of 2,3-Difluorophenylacetic acid over 1-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction's progress via HPLC or TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice or into cold water to quench the reaction.
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Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
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Isolation: Remove the solvent under reduced pressure to yield the crude solid product.
2. Protocol: Purification via Recrystallization
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Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).
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Dissolution: Add the crude this compound to a minimal amount of the hot primary solvent (e.g., ethanol) until it fully dissolves.
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Crystallization: Slowly add the anti-solvent (e.g., water) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualized Workflows and Logic
Caption: General workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting common scale-up production issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
- 4. This compound | 141428-47-9 [amp.chemicalbook.com]
- 5. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. Buy 2,2-Difluoro-2-(3-nitrophenyl)acetic acid (EVT-12432672) [evitachem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Atmosphere | In a dry and well-ventilated place. |
| Container | Keep container tightly closed. |
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent degradation.
Q3: What is the appearance of this compound?
A3: The compound is typically a light orange to yellow to green powder or crystal. A significant change in color may indicate degradation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds are known to be susceptible to:
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Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of nitroaromatic compounds.
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Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule.
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Hydrolysis: As an acetic acid derivative, the compound may be susceptible to hydrolysis under certain pH conditions, although specific data is limited.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
Q5: How can I assess the stability of my sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your sample over time. It is recommended to develop and validate a method that separates the intact compound from any potential degradation products.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or low yield. | Degradation of the starting material. | 1. Verify the storage conditions of the compound. 2. Assess the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is suspected, consider purifying the material before use. |
| Change in physical appearance (e.g., color darkening). | Exposure to light, heat, or incompatible substances. | 1. Review storage and handling procedures to ensure protection from light and heat. 2. Check for any potential contact with incompatible materials. 3. A change in appearance often indicates degradation; it is advisable to re-analyze the material for purity. |
| Inconsistent results between different batches. | Variation in purity or stability of different batches. | 1. Qualify each new batch of the compound upon receipt by performing purity analysis. 2. Store all batches under the same recommended conditions. |
| Poor solubility in a chosen solvent. | The compound has limited solubility in non-polar solvents. Degradation can also affect solubility. | 1. Use polar solvents for dissolution. 2. If solubility issues persist with a previously effective solvent, it may be a sign of degradation. Assess the purity of the compound. |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
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Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat a solid sample at 60°C for 48 hours.
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Photodegradation: Expose a solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Phosphoric acid in water.
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Organic Phase (B): Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of polar and non-polar impurities. A starting point could be:
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0-5 min: 90% A, 10% B
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5-25 min: Gradient to 10% A, 90% B
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25-30 min: 10% A, 90% B
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30-35 min: Gradient back to 90% A, 10% B
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35-40 min: 90% A, 10% B
-
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
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Optimization: Adjust the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation peaks.
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Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for stability testing and method development.
Technical Support Center: Resolving Impurities in 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,3-Difluoro-6-nitrophenyl)acetic acid. Our goal is to help you identify, resolve, and prevent impurities in your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Purity of the Final Product After Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Nitration: Unreacted 2,3-difluorophenylacetic acid remains in the product mixture. | - Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the recommended temperature to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use Appropriate Nitrating Agent Concentration: A mixture of concentrated nitric acid and sulfuric acid is typically used. Ensure the correct molar ratios are employed. |
| Formation of Isomeric Impurities: Nitration of 2,3-difluorophenylacetic acid can lead to the formation of other nitro-substituted isomers. | - Control Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the nitration, favoring the desired 6-nitro isomer. - Purification: Employ recrystallization or column chromatography to separate the desired isomer from unwanted side products. |
| Presence of Residual Solvents: Solvents used in the reaction or workup may be present in the final product. | - Thorough Drying: Dry the product under vacuum at an appropriate temperature to remove volatile solvents. - Solvent Selection: Choose a recrystallization solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while impurities remain soluble at all temperatures. |
Issue 2: Difficulty in Removing a Persistent Impurity
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurity: The impurity has similar solubility properties to the desired product, leading to its inclusion in the crystal lattice during recrystallization. | - Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures to alter the solubility of both the product and the impurity. Common solvents for recrystallization of aromatic acids include ethanol, ethyl acetate/hexanes, and water. - Multiple Recrystallizations: Perform sequential recrystallizations to gradually reduce the level of the impurity. |
| Structurally Similar Impurity: The impurity is an isomer with very similar polarity to the product, making separation by chromatography challenging. | - Optimize Chromatographic Conditions: For High-Performance Liquid Chromatography (HPLC), experiment with different mobile phase compositions, gradients, and column types (e.g., C18, phenyl). - Preparative HPLC: If the impurity level is low, preparative HPLC can be used to isolate the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities typically arise from the synthetic process and may include:
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Unreacted Starting Material: 2,3-difluorophenylacetic acid.
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Isomeric Impurities: Other positional isomers of difluoro-nitrophenylacetic acid formed during the nitration step.
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Residual Solvents: Solvents used during the synthesis and purification processes.
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any organic impurities.
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of the main component and any impurities, often coupled with a chromatographic separation technique like LC-MS.
Q3: What is a suitable recrystallization solvent for this compound?
A3: The choice of solvent depends on the specific impurities present. A good starting point is to test solvents where the compound has high solubility when hot and low solubility when cold. Common choices for aromatic carboxylic acids include:
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Water
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Ethanol
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A mixture of ethyl acetate and hexanes.
It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the nitration of 2,3-difluorophenylacetic acid.
-
Materials:
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2,3-difluorophenylacetic acid
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Concentrated nitric acid (HNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Ice
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Deionized water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 2,3-difluorophenylacetic acid with continuous stirring.
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Cool the mixture to 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
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Pour the reaction mixture onto crushed ice with vigorous stirring.
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The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
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The crude product is then dried and can be further purified by recrystallization.
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Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Instrumentation:
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HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Mobile Phase:
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Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. The exact gradient should be optimized based on the separation of the main peak from any impurities.
-
-
Detection:
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UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
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Dissolve a known amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for troubleshooting impurities in this compound samples.
optimization of reaction parameters for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A1: A robust and frequently employed synthetic pathway involves a three-step sequence starting from a trifluoronitrobenzene precursor. This method is generally favored over routes that involve the nitration of a pre-existing difluorophenylacetic acid due to challenges with regioselectivity and potential degradation of the side chain under harsh nitrating conditions.
The recommended sequence is:
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Nucleophilic Aromatic Substitution (SNAr): Cyanation of a suitable precursor like 2,3,4-trifluoronitrobenzene. The electron-withdrawing nitro group activates the fluorine atom at the 4-position (para) for substitution by a cyanide nucleophile, yielding 2,3-Difluoro-6-nitrobenzonitrile.
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Hydrolysis: The resulting benzonitrile is then hydrolyzed under acidic conditions to the target carboxylic acid, this compound.[1][2][3]
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Derivatization (Optional): The carboxylic acid can then be converted to various derivatives (e.g., esters, amides) using standard organic chemistry techniques.
Q2: What are the most critical challenges to anticipate in this synthesis?
A2: Researchers should be aware of two primary challenges:
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Sensitivity to Harsh Conditions: The fluorinated aromatic ring, particularly when activated by a nitro group, can be susceptible to side reactions. For instance, harsh basic conditions during hydrolysis or other steps can lead to the unwanted hydrolysis of a fluorine atom.
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Controlling Reaction Exotherms: Nitration and hydrolysis steps can be exothermic.[4] Proper temperature control is crucial to prevent the formation of side products, decomposition, and ensure the safety of the procedure.[5]
Q3: Why is the Nucleophilic Aromatic Substitution (SNAr) of a fluorine atom preferred over other methods for introducing the side chain?
A3: The SNAr reaction on a highly activated fluoro-nitroaromatic ring is often efficient and selective. The nitro group strongly activates the para-position for nucleophilic attack, making the displacement of fluoride by cyanide a high-yielding reaction.[6] This method avoids the use of organometallic reagents or multi-step sequences that might be required to build the acetic acid side chain through other means, simplifying the overall process.[7]
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying nitrophenylacetic acids.[4][8] A mixed solvent system, such as ethanol/water, is often effective.[8] The key is to select a solvent or solvent pair in which the product has high solubility at elevated temperatures but is sparingly soluble at room temperature.[5] For challenging purifications or removal of persistent impurities, column chromatography on silica gel can be employed.
Experimental Protocols & Parameter Tables
A plausible synthetic route starting from 2,3,4-trifluoronitrobenzene is detailed below.
Workflow for Synthesis of this compound
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 8. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
handling and safety precautions for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Technical Support Center: 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
Welcome to the technical support center for this compound (CAS No. 141428-47-9). This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and safety protocols to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C₈H₅F₂NO₄.[1] It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated and nitro functional groups enhance its reactivity, making it a valuable component in medicinal chemistry and agricultural research.[1]
Q2: What are the primary hazards associated with this compound?
A2: Based on data for similar compounds, this compound should be handled with care. It may cause skin and eye irritation.[2] Inhalation of dust may lead to respiratory irritation.[2] It is crucial to wear appropriate personal protective equipment (PPE) during handling.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area.[3][4] The container should be kept tightly closed.[3] Some suppliers recommend refrigeration (2-8°C).[5][6][7]
Q4: How should I dispose of waste containing this chemical?
A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4] Do not let the chemical enter the environment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve | Incorrect solvent choice. | The compound is slightly soluble in methanol.[6][7] For other solvent systems, start with small-scale solubility tests using common organic solvents like DMSO, DMF, or acetonitrile. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
| Inconsistent experimental results | Compound degradation. | The compound may be sensitive to light, heat, or moisture over time. Ensure it is stored correctly in a tightly sealed container, protected from light, and at the recommended temperature. Use freshly opened or properly stored material for critical experiments. |
| Color change of the material | Impurities or degradation. | The compound is described as a light orange to yellow to green powder or crystal.[1][6][7] A significant change in color could indicate the presence of impurities or that the compound has degraded. Consider repurifying the material if purity is critical for your application. |
| Skin or eye irritation occurs | Improper handling or PPE failure. | Immediately follow first aid procedures. For skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] Always wear appropriate PPE, including gloves and safety glasses, when handling the compound. Ensure eyewash stations and safety showers are readily accessible.[2][8] |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 141428-47-9 | [1] |
| Molecular Formula | C₈H₅F₂NO₄ | [1] |
| Molecular Weight | 217.13 g/mol | [1] |
| Appearance | Light orange to yellow to green powder to crystal | [1][6][7] |
| Melting Point | 154 - 158 °C | [1][6][7] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | Room Temperature / 2-8°C | [1][5][6][7] |
Safety and Hazard Information
| Hazard Category | Classification | Precautionary Statements | Reference(s) |
| Skin Corrosion/Irritation | Category 2 (Assumed based on similar compounds) | Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice. | [2] |
| Serious Eye Damage/Irritation | Category 2 (Assumed based on similar compounds) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) (Assumed based on similar compounds) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [2] |
Experimental Protocols
General Protocol for Handling and Weighing
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Weighing : Use a clean, dry spatula to transfer the solid compound from its storage container to a weighing vessel on an analytical balance. Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Closure : After weighing, securely close the container of this compound and return it to its designated storage location.
-
Cleaning : Clean any spills immediately. Wipe down the balance and surrounding area with a suitable solvent and dispose of the cleaning materials as chemical waste.
-
Hand Washing : Wash hands thoroughly with soap and water after handling is complete.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision logic for first aid response to chemical exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS#: 141428-47-9 [amp.chemicalbook.com]
- 7. This compound | 141428-47-9 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
avoiding decomposition of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid during reactions
Welcome to the technical support center for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing gas evolution (bubbling) during my reaction involving this compound, even at moderate temperatures. What is happening?
A1: The observation of gas evolution, likely carbon dioxide (CO2), is a strong indicator of decarboxylation. Nitrophenylacetic acids, including this derivative, can be susceptible to losing their carboxylic acid group, especially under certain conditions. This decomposition reaction is a key concern when working with this compound.
Q2: Why is this compound prone to decarboxylation?
A2: The nitro group (-NO2) is a strong electron-withdrawing group. This feature can stabilize the formation of a negative charge on the adjacent benzylic carbon, which occurs transiently during decarboxylation. This stabilization, particularly when the nitro group is in the ortho or para position, facilitates the elimination of CO2.
Q3: My reaction yield is consistently low when using this compound. Could decomposition be the cause?
A3: Yes, low yields are a common consequence of the decomposition of your starting material. If decarboxylation is occurring, your reactant is being consumed by a non-productive pathway, leading to a reduced amount of your desired product and the formation of impurities, such as 2,3-difluoro-6-nitrotoluene.
Q4: Are there specific conditions that accelerate the decomposition of this compound?
A4: Yes, several factors can promote the decarboxylation of nitrophenylacetic acids:
-
Elevated Temperatures: Heat is a common driver for decarboxylation reactions.
-
Strong Bases: The use of strong bases can deprotonate the carboxylic acid, and the resulting carboxylate ion may be more prone to decarboxylation. Some base-mediated decarboxylation pathways for nitrobenzeneacetic acids have been reported.
-
Strong Acids: While seemingly counterintuitive, strong acids can also catalyze decarboxylation under certain conditions.[1]
-
Exposure to Light: Photodecarboxylation has been observed for nitrophenylacetate ions in aqueous solutions.[2] While the ortho-nitro position appears more stable than meta or para isomers in this regard, it is still a potential decomposition pathway.[2]
Q5: How can I store this compound to ensure its stability?
A5: To maximize shelf life and prevent degradation, store the compound in a cool, dark, and dry place. A tightly sealed container in a refrigerator, protected from light, is ideal. Avoid storing it in areas with significant temperature fluctuations.
Troubleshooting Guides
Issue 1: Suspected Decarboxylation During an Esterification Reaction
Symptoms:
-
Low yield of the desired ester.
-
Formation of a significant amount of 2,3-difluoro-6-nitrotoluene as a byproduct.
-
Gas evolution observed during the reaction.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low reaction temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. | Reduces the kinetic favorability of the decarboxylation side reaction. |
| Acid Catalyst | Use a milder acid catalyst if possible (e.g., switching from concentrated sulfuric acid to p-toluenesulfonic acid). Use the catalyst in stoichiometric or slightly excess amounts, avoiding large excesses. | Strong acids can promote decarboxylation.[1] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | Minimizes the time the compound is exposed to potentially destabilizing conditions. |
| Dehydrating Agent | When using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), add it portion-wise at a low temperature (e.g., 0 °C). | These reagents can generate reactive intermediates; controlling their concentration and the reaction temperature can suppress side reactions. |
Issue 2: Decomposition During an Amidation Reaction
Symptoms:
-
Low yield of the target amide.
-
Complex mixture of byproducts.
-
Difficulty in purifying the final product.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Coupling Reagents | Use modern peptide coupling reagents (e.g., HATU, HOBt/EDC) which are effective at lower temperatures. | These reagents are designed for mild and efficient amide bond formation, reducing the need for harsh conditions that can cause decomposition. |
| Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, smaller bases like triethylamine or pyridine if a base is required. | Minimizes base-mediated decarboxylation pathways. |
| Solvent | Ensure the use of a dry, aprotic solvent. | Water can sometimes participate in side reactions. |
| Work-up | Perform the aqueous work-up under neutral or slightly acidic conditions. Avoid strongly basic washes. | The carboxylate ion, formed under basic conditions, can be more susceptible to decarboxylation.[2] |
Experimental Protocols
Protocol 1: Mild Esterification of this compound
This protocol is designed to minimize decarboxylation by using a carbodiimide coupling agent at a controlled temperature.
-
Dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.2 equivalents of the desired alcohol and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DCM dropwise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amidation of this compound using HATU
This protocol employs a modern coupling reagent that is effective under mild conditions.
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of HATU in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Add 2.5 equivalents of diisopropylethylamine (DIPEA) to the mixture and stir for 10 minutes at room temperature.
-
Add 1.1 equivalents of the desired amine.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Guides
Decomposition Pathway to Avoid
Caption: Potential decarboxylation pathway of the starting material.
Recommended Experimental Workflow for Amidation
Caption: Recommended workflow for amidation to minimize decomposition.
References
Validation & Comparative
A Comparative Analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid and Other Nitrophenylacetic Acids for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid with a selection of other nitrophenylacetic acids, including mono- and di-nitro substituted as well as fluorinated analogues. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their physicochemical properties, spectroscopic data, and biological activities, supported by available experimental data.
Physicochemical Properties
The introduction of nitro and fluoro groups to the phenylacetic acid scaffold significantly influences its chemical properties. These substitutions can alter the acidity, solubility, and melting point of the compounds, which in turn can affect their biological activity and suitability for various applications. The following table summarizes key physicochemical data for this compound and its comparators.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| This compound | 141428-47-9 | C₈H₅F₂NO₄ | 217.13 | 154 - 158 | No data available | No data available |
| 2-Nitrophenylacetic acid | 3740-52-1 | C₈H₇NO₄ | 181.15 | 139 - 142 | No data available | Water: 0.1417% (20 °C)[1] |
| 4-Nitrophenylacetic acid | 104-03-0 | C₈H₇NO₄ | 181.15 | 150 - 155 | 3.85 (at 25°C)[2] | Slightly soluble in water[2]. Soluble in DMF, methanol, DMA, ethanol, n-propanol, n-butanol, ethyl acetate, isopropanol, isobutanol, acetonitrile, EG. Insoluble in cyclohexane[3]. |
| 2,4-Dinitrophenylacetic acid | 643-43-6 | C₈H₆N₂O₆ | 226.14 | 179 - 187 | 3.2 (predicted)[4] | Soluble in organic solvents[5]. |
| 2,6-Dinitrophenylacetic acid | 37777-63-2 | C₈H₆N₂O₆ | 226.14 | No data available | No data available | No data available |
| 2-(2,6-Difluoro-3-nitrophenyl)acetic acid | 361336-78-9 | C₈H₅F₂NO₄ | 217.13 | No data available | No data available | No data available |
Spectroscopic Data
Spectroscopic analysis provides crucial information for the structural elucidation and characterization of these compounds. Below is a summary of available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.
1H and 13C NMR Data
| Compound | Solvent | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound | No data available | No data available | No data available |
| 2-Nitrophenylacetic acid | No data available | No data available | No data available |
| 4-Nitrophenylacetic acid | No data available | No data available | No data available |
| 2,4-Dinitrophenylacetic acid | No data available | A 1H NMR spectrum is available.[3] | A 13C NMR spectrum is available.[3] |
| 2,6-Dinitrophenylacetic acid | No data available | No data available | No data available |
Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) |
| This compound | An FTIR spectrum is available.[6] |
| 2-Nitrophenylacetic acid | No data available |
| 4-Nitrophenylacetic acid | No data available |
| 2,4-Dinitrophenylacetic acid | IR spectra are available.[3][5] |
| 2,6-Dinitrophenylacetic acid | No data available |
Biological Activity
Nitrophenylacetic acid derivatives have been investigated for a variety of biological activities, including anticancer properties. The presence, position, and number of nitro and fluoro substituents can significantly impact their cytotoxic effects. The following table presents available IC50 values for some of these compounds against common cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.
| Compound | Cell Line | IC50 (µM) |
| This compound | No data available | No data available |
| Various nitrophenyl derivatives | MCF-7 (Breast Cancer) | IC50 values for some derivatives have been reported.[4][7][8] |
| Various nitrophenyl derivatives | HeLa (Cervical Cancer) | IC50 values for some derivatives have been reported.[9][10][11] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are outlines for the synthesis of selected nitrophenylacetic acids.
Synthesis of this compound
Synthesis of 2-Nitrophenylacetic Acid from Toluene
A general method for the synthesis of nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid. For 2-nitrophenylacetic acid, this would typically involve the nitration of phenylacetic acid, which can be synthesized from toluene. The process can be conceptually broken down as follows:
-
Oxidation of Toluene: Toluene is first oxidized to benzoic acid.
-
Conversion to Benzyl Chloride: Benzoic acid is then converted to benzyl chloride.
-
Cyanation: Benzyl chloride is reacted with a cyanide source to form phenylacetonitrile.
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding phenylacetic acid.
-
Nitration: Phenylacetic acid is then nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho, meta, and para isomers, from which the 2-nitrophenylacetic acid can be separated.
Synthesis of 4-Nitrophenylacetic Acid from p-Nitrotoluene
A common route for the synthesis of 4-nitrophenylacetic acid starts from p-nitrotoluene:
-
Bromination: p-Nitrotoluene is subjected to free-radical bromination to yield p-nitrobenzyl bromide.
-
Cyanation: The p-nitrobenzyl bromide is then reacted with a cyanide salt (e.g., NaCN or KCN) to form p-nitrophenylacetonitrile.
-
Hydrolysis: Finally, the nitrile is hydrolyzed under acidic or basic conditions to produce 4-nitrophenylacetic acid.
Visualizing Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative synthesis workflows for 2- and 4-nitrophenylacetic acid.
Caption: Key factors influencing the structure-activity relationship of nitrophenylacetic acids.
Caption: A generalized experimental workflow for the comparison of novel compounds.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitrophenylacetic acid [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Potential Biological Activity of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid and its Analogs as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid and its analogs. While specific experimental data for this compound is not publicly available, its structural features—a nitrophenylacetic acid scaffold with fluorine substitutions—suggest a likely role as an inhibitor of key inflammatory pathways. This document will focus on the NLRP3 inflammasome and caspase-1, two critical targets in inflammatory diseases, and present a comparison with known inhibitors of these pathways. The experimental protocols provided herein are standard methods used to evaluate compounds for such activities.
Introduction to Potential Anti-inflammatory Activity
This compound belongs to a class of compounds that have been explored for various biological activities. The presence of a nitro group and fluorine atoms on the phenyl ring can significantly influence the compound's electronic properties and its ability to interact with biological targets.[1] In the context of inflammation, small molecules with similar structural motifs have been investigated as inhibitors of the innate immune response. Specifically, the NLRP3 inflammasome and its downstream effector, caspase-1, are well-established targets for anti-inflammatory drug discovery.[2][3]
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] This process is mediated by the activation of caspase-1.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory and autoimmune diseases.[6][7][8] Therefore, small molecule inhibitors of this pathway are of significant therapeutic interest.
Comparative Data of Known NLRP3 Inflammasome and Caspase-1 Inhibitors
To provide a framework for evaluating the potential of this compound and its analogs, the following table summarizes the biological activity of well-characterized inhibitors of the NLRP3 inflammasome and caspase-1.
| Compound Name | Target | Assay System | IC50 / Ki | Reference |
| NLRP3 Inflammasome Inhibitors | ||||
| MCC950 | NLRP3 | LPS-primed mouse bone marrow-derived macrophages (BMDMs) stimulated with nigericin | ~8 nM (IC50 for IL-1β release) | [7] |
| Glyburide | NLRP3 | LPS-primed mouse bone marrow-derived macrophages (BMDMs) stimulated with ATP | ~10 µM (IC50 for IL-1β release) | [7] |
| Tranilast | NLRP3 | Not specified | Inhibits NLRP3-ASC interaction | [2] |
| Caspase-1 Inhibitors | ||||
| VX-765 (Belnacasan) | Caspase-1 | Cell-free assay | 0.8 nM (Ki) | [9] |
| Pralnacasan (VX-740) | Caspase-1 | Not specified | Potent inhibitor | [10] |
| NSC697923 | Caspase-1 | Enzymatic activity assay | 1.737 µM (IC50) | [11] |
| Ac-YVAD-CMK | Caspase-1 | Not specified | Potent irreversible inhibitor | |
| Z-YVAD-FMK | Caspase-1 | Not specified | Cell-permeable, irreversible inhibitor |
Experimental Protocols
To assess the biological activity of this compound and its analogs, the following experimental protocols are recommended.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the inhibitory effect of the test compounds on NLRP3 inflammasome activation in macrophages.
Methodology:
-
Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells are commonly used. THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3 components.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 1 hour.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a specific agonist, such as:
-
Nigericin (a potassium ionophore)
-
ATP (activates the P2X7 receptor)
-
Monosodium urate (MSU) crystals
-
-
Cytokine Measurement: After a defined incubation period (e.g., 1-2 hours), the cell culture supernatant is collected. The concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the IL-1β release, is calculated from the dose-response curve.
-
Cytotoxicity Assay: A parallel assay, such as the LDH (lactate dehydrogenase) release assay or MTT assay, should be performed to ensure that the observed inhibition of IL-1β is not due to general cytotoxicity of the compound.
In Vitro Caspase-1 Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of caspase-1.
Methodology:
-
Enzyme and Substrate: Recombinant human caspase-1 and a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC) are used.
-
Assay Buffer: The assay is performed in a buffer optimized for caspase-1 activity.
-
Inhibitor Incubation: Recombinant caspase-1 is pre-incubated with various concentrations of the test compound for a specific period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Workflow Diagram
Caption: General Workflow for Evaluating Novel Anti-inflammatory Compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] The validation parameters, experimental protocols, and expected performance data are based on established principles for similar fluorinated and nitro-aromatic compounds as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Comparative Performance of Analytical Methods
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., sensitivity, speed, cost).[4] The following tables summarize the expected performance data for HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995[5] |
| Range | 1 - 150 µg/mL | 0.1 - 20 ng/mL | To be defined by the application[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120%[5] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 3.0% | ≤ 2%[5] |
| - Intermediate Precision | < 2.0% | < 5.0% | ≤ 3%[5] |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | To be defined by the application[5] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | To be defined by the application |
| Specificity | High | Very High | No interference from placebo and potential impurities[4] |
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC-UV | GC-MS (with derivatization) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[4] | Separation of volatile compounds followed by mass-based detection.[4] |
| Specificity | High; can separate structurally similar impurities.[4] | Very high; provides structural information for impurity identification.[4] |
| Sensitivity | High (ng to pg level).[4] | Very high (pg to fg level).[4] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds; derivatization is required for carboxylic acids. |
| Sample Throughput | High | Moderate |
| Cost (Operational) | Moderate (solvents, columns).[4] | High (gases, columns, derivatizing agents).[4] |
Experimental Protocols
Detailed methodologies for the validation of analytical procedures are crucial for reproducibility and regulatory compliance. The following are generalized protocols for key validation experiments.[5]
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. For enhanced separation of fluorinated compounds, a fluorinated stationary phase could be explored.[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a similar concentration.
-
-
Validation Procedures:
-
Linearity: Prepare at least five standard solutions of different concentrations and inject each in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²).[5]
-
Accuracy: Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[5]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six samples at 100% of the test concentration.[5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze the analyte in the presence of potential impurities or a placebo matrix to demonstrate the absence of interference.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Derivatization: The carboxylic acid group of this compound needs to be derivatized to increase its volatility for GC analysis. A common approach is esterification, for example, with diazomethane or by heating with an alcohol in the presence of an acid catalyst.
-
GC-MS Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
MS Detector: Electron ionization (EI) with scanning in the appropriate mass range.
-
-
Standard and Sample Preparation:
-
Prepare derivatized standards and samples in a suitable solvent.
-
-
Validation Procedures:
-
Similar validation parameters (linearity, accuracy, precision, specificity) as for HPLC would be assessed, using the derivatized analyte.
-
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Decoding the Signature Fragmentation of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and material science. By juxtaposing its expected fragmentation with alternative analytical methodologies, this document serves as a practical reference for its characterization.
The structural elucidation of this compound through mass spectrometry offers a rapid and sensitive analytical approach. The inherent functionalities of the molecule—a carboxylic acid, a nitro group, and fluorine atoms on an aromatic ring—each contribute to a distinct fragmentation signature under ionization. This guide will explore the predicted fragmentation pathways and compare the utility of mass spectrometry with other analytical techniques.
Predicted Mass Spectrometry Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established behavior of analogous compounds under mass spectrometric analysis. The primary fragmentation pathways for nitroaromatic compounds and carboxylic acids are well-documented.[1][2][3][4] For aromatic nitro compounds, characteristic losses of NO₂ and NO are common.[1][2][3] Carboxylic acids, particularly phenylacetic acid derivatives, readily undergo decarboxylation (loss of CO₂).[1][4]
The molecular weight of this compound is 217.13 g/mol . In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 216 would be the parent ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 218 would be observed. The subsequent fragmentation of these parent ions is dictated by the relative lability of the functional groups.
A proposed fragmentation pathway is illustrated below, highlighting the key neutral losses and resulting fragment ions.
Figure 1. Predicted Fragmentation Pathway. A diagram illustrating the major expected fragmentation pathways for the deprotonated molecule.
Key Predicted Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Assignment of Loss |
| 216 ([M-H]⁻) | 172 | CO₂ (44 u) | Decarboxylation of the acetic acid moiety |
| 216 ([M-H]⁻) | 170 | NO₂ (46 u) | Loss of the nitro group |
| 216 ([M-H]⁻) | 171 | COOH (45 u) | Loss of the entire carboxylic acid group |
| 216 ([M-H]⁻) | 186 | NO (30 u) | Loss of nitric oxide |
| 172 | 126 | NO₂ (46 u) | Subsequent loss of the nitro group from the decarboxylated fragment |
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for structural confirmation and quantification, a comprehensive analysis often involves orthogonal techniques. The following table compares mass spectrometry with other relevant analytical methods for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, high specificity, requires minimal sample, can be coupled with chromatography (LC-MS, GC-MS). | Isomers may not be distinguishable without chromatography, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Provides unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, -NO₂, C-F). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited structural information, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation from impurities. | High resolution, excellent for quantification, adaptable to various detectors (UV, MS). | Does not provide direct structural information without a coupled detector like MS. |
| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment. | High resolution for volatile compounds. | The compound may require derivatization to increase volatility, potential for thermal degradation. |
Experimental Protocols
To facilitate the replication and validation of these analytical approaches, detailed experimental protocols are provided below.
Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be ideal for the analysis of this compound.
Figure 2. LC-MS/MS Workflow. A schematic of the typical workflow for analyzing the target compound.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative and Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped to observe the formation and fragmentation of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
Data Collection:
-
Scan the sample over the range of 4000-400 cm⁻¹.
Logical Comparison of Analytical Techniques
The choice of analytical technique is dictated by the specific research question. The following diagram illustrates a logical approach to selecting the appropriate method.
Figure 3. Method Selection Guide. A decision tree to guide the selection of the most appropriate analytical technique.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid
For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key building block in various synthetic pathways.[1] We present detailed experimental protocols, a comparison of quantitative data, and visual workflows to aid in the selection and implementation of the most suitable analytical techniques.
Overview of Analytical Techniques
The purity assessment of this compound typically involves chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, offers a powerful tool for structural confirmation and quantification without the need for a reference standard of every impurity.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Typical Application | Primary method for purity determination and quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). ¹⁹F NMR is particularly useful for fluorinated compounds.[2][3] |
| Sample Derivatization | Generally not required. | May be necessary for non-volatile compounds to increase volatility. | Not required. |
| Pros | High resolution, high sensitivity, well-established methods, suitable for a wide range of compounds. | High sensitivity and specificity, provides structural information of impurities.[4] | Provides detailed structural information, non-destructive, can be used for absolute quantification without a specific reference standard for each impurity. |
| Cons | May not be suitable for volatile impurities, requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The mobile phase should be filtered through a 0.45 µm filter and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the mobile phase at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.
This method is suitable for identifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
Derivatizing agent (e.g., BSTFA), if necessary
Procedure:
-
Sample Preparation: Dissolve the synthesized sample in a suitable solvent. If the compound is not sufficiently volatile, derivatization may be required.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
-
Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Due to the presence of fluorine atoms, ¹⁹F NMR is a highly specific and powerful tool for the analysis of this compound.[2][3]
Instrumentation:
-
NMR spectrometer
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Accurately weigh the sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Analysis: Integrate the signals corresponding to the fluorine atoms of the target compound and the internal standard. The purity can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities
Based on the likely synthesis route starting from 2,3-difluorophenylacetic acid, potential impurities may include:
-
Starting materials: Unreacted 2,3-difluorophenylacetic acid.
-
Isomeric impurities: Other isomers formed during the nitration step, such as 2-(4,5-Difluoro-2-nitrophenyl)acetic acid.
-
By-products: Impurities formed from side reactions.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of Synthesized Product.
Caption: Decision Tree for Analytical Method Selection.
References
The Structure-Activity Relationship of 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid Derivatives: A Comparative Guide
An analysis of the 2-(2,3-difluoro-6-nitrophenyl)acetic acid scaffold suggests its potential as a valuable intermediate in the development of novel therapeutic and agrochemical agents. While direct structure-activity relationship (SAR) studies on its derivatives are not extensively available in peer-reviewed literature, a comparative analysis of related compounds provides insights into the potential biological activities and the key structural motifs that may govern them.
The core structure, this compound, is a versatile chemical building block. Its fluorinated and nitro-functionalized phenyl ring, combined with the acetic acid side chain, offers multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, and in the formulation of agrochemicals for crop protection.[1] The presence of fluorine atoms can significantly alter properties such as metabolic stability and binding affinity, while the nitro group, a known pharmacophore and toxicophore, can influence the electronic properties and biological activity of the molecule.[2][3]
Comparative Analysis of Structurally Related Compounds
To understand the potential SAR of this compound derivatives, we can examine the biological activities of compounds with similar structural features. The general principles of SAR for arylalkanoic acids suggest that the acidic center, typically a carboxylic acid, is crucial for activity, and its distance from the aromatic ring is a critical determinant. Substitution on the carbon atom separating the aromatic ring and the acid can enhance anti-inflammatory activity.[4]
A study on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents offers valuable comparative data. These compounds share the nitrophenyl and fluoro-substituents, albeit in a different arrangement. The study revealed that these derivatives exhibited moderate to potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL.[5]
Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound | R (Substitution on N-phenyl) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 3a | 3-Cl | 16 |
| 3e | 3-NO2 | 8 |
| 3k | 2-CF3 | 16 |
| 3m | 2-NO2 | 4 |
| Isoniazid | (Reference Drug) | 0.05 |
Source: Adapted from Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[5]
The data suggests that the position and nature of the substituent on the N-phenyl ring significantly impact the antitubercular activity. Notably, the presence of a nitro group at the ortho position of the N-phenyl ring (compound 3m ) resulted in the most potent activity in this series.[5] This highlights the importance of the electronic and steric properties of the substituents in defining the biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of similar phenylacetic acid derivatives.
Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives[5]
A key step in the synthesis of these derivatives involves the reaction of 3-fluoro-4-nitrophenol with a substituted N-phenyl-2-chloroacetamide. The general procedure is as follows:
-
A mixture of 3-fluoro-4-nitrophenol, a substituted N-phenyl-2-chloroacetamide, potassium carbonate (K2CO3), and potassium iodide (KI) in dimethylformamide (DMF) is stirred at 80°C for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from ethanol to afford the desired 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative.
In Vitro Antitubercular Activity Assay (Microdilution Method)[5]
The antitubercular activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv using a microplate Alamar Blue assay (MABA).
-
The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in 7H9 broth in a 96-well microplate.
-
A suspension of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
A mixture of Alamar Blue reagent and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Visualizing Relationships and Workflows
To better understand the chemical space and experimental processes, the following diagrams are provided.
Caption: General chemical scaffold and potential modification site.
Caption: A generalized workflow for conducting SAR studies.
Conclusion
While direct experimental data on the structure-activity relationship of this compound derivatives is limited, the analysis of structurally related compounds provides a foundational understanding of their potential. The presence of the difluoro and nitro substitutions on the phenyl ring, coupled with the carboxylic acid moiety, creates a scaffold with significant potential for developing novel bioactive molecules. Future research focusing on the systematic modification of this core structure and the evaluation of its biological activities will be crucial in elucidating its full therapeutic and agrochemical potential. The insights from related nitrophenyl and arylalkanoic acid derivatives strongly suggest that substitutions on both the aromatic ring and the acetic acid side chain will play a pivotal role in determining the potency and selectivity of these compounds.
References
Navigating Aromatic Scaffolds: A Comparative Guide to Alternatives for 2-(2,3-Difluoro-6-nitrophenyl)acetic Acid in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 2-(2,3-Difluoro-6-nitrophenyl)acetic acid has established itself as a valuable intermediate, particularly in the synthesis of bioactive molecules such as fluoroquinolone antibiotics and anti-inflammatory agents.[1] Its unique substitution pattern, featuring vicinal fluorine atoms and a nitro group ortho to the acetic acid side chain, imparts specific reactivity and properties. However, the diverse landscape of organic synthesis offers a range of alternatives, each with its own set of advantages and disadvantages. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Role of the Nitro Group and Fluorine Substitution
The key to the utility of this compound and its analogues lies in the electronic properties conferred by the nitro and fluoro substituents. The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic pathways. Furthermore, this nitro group is a versatile functional handle that can be readily reduced to an amine, opening pathways to a variety of heterocyclic scaffolds. The fluorine atoms, beyond their role in activating the ring, are often incorporated into the final drug molecule to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
A critical reaction for this class of compounds is the Smiles rearrangement and its variants, such as the Truce-Smiles rearrangement. This intramolecular nucleophilic aromatic substitution is facilitated by the electron-deficient nature of the aromatic ring, allowing for the construction of complex molecular architectures.
Comparative Analysis of Key Phenylacetic Acid Derivatives
The following sections detail viable alternatives to this compound, presenting their performance in key synthetic transformations.
Alternative 1: Isomeric Difluoronitrophenylacetic Acids
Positional isomers of the fluorine and nitro groups on the phenylacetic acid scaffold offer subtle yet significant differences in reactivity and accessibility.
-
2-(2,6-Difluoro-3-nitrophenyl)acetic acid: This isomer presents a different electronic environment around the acetic acid moiety. While still activated for SNAr reactions, the steric hindrance from the two ortho-fluorine atoms can influence the approach of nucleophiles.
-
2-(2,4-Difluoro-6-nitrophenyl)acetic acid: The para-position of one fluorine atom relative to the nitro group provides strong activation for nucleophilic substitution at that position.
-
2-(3,5-Difluoro-4-nitrophenyl)acetic acid: In this isomer, the nitro group is flanked by two fluorine atoms, which can influence its reactivity and the subsequent transformations of the resulting aniline.
Table 1: Comparison of Isomeric Difluoronitrophenylacetic Acids
| Compound | Key Features | Common Applications |
| This compound | Vicinal fluorines, ortho-nitro group. | Fluoroquinolone antibiotics, anti-inflammatory agents. |
| 2-(2,6-Difluoro-3-nitrophenyl)acetic acid | Two ortho-fluorines to the side chain. | Building block for substituted anilines and heterocycles. |
| 2-(2,4-Difluoro-6-nitrophenyl)acetic acid | Fluorine para to the nitro group. | Precursor for compounds requiring substitution at the 4-position. |
| 2-(3,5-Difluoro-4-nitrophenyl)acetic acid | Nitro group flanked by two fluorines. | Synthesis of specifically substituted aromatic compounds. |
Alternative 2: Monofluoronitrophenylacetic Acids
For applications where a single fluorine atom is sufficient for the desired biological activity or to modulate reactivity, monofluorinated analogues are cost-effective alternatives.
-
2-(2-Fluoro-6-nitrophenyl)acetic acid: Offers a balance of activation and reduced complexity compared to its difluorinated counterpart.
-
2-(4-Fluoro-2-nitrophenyl)acetic acid: A common building block where the fluorine atom can act as a handle for further functionalization or be retained in the final product.
Alternative 3: Nitrophenylacetic Acids without Fluorine Substitution
In syntheses where the primary role of the starting material is to provide an activated aromatic ring for cyclization or functionalization via the nitro group, non-fluorinated nitrophenylacetic acids are excellent choices.
-
(2-Nitrophenyl)acetic acid: A widely used precursor for the synthesis of various heterocycles, including lactams and hydroxamic acids, through reductive cyclization.[2] It also serves as a protecting group for primary alcohols.[2]
-
(4-Nitrophenyl)acetic acid: The para-nitro group strongly activates the ring and provides a site for nucleophilic attack. It is a key starting material for various heterocyclic systems.
Table 2: Performance Data of Nitrophenylacetic Acids in Heterocycle Synthesis
| Starting Material | Reaction | Product | Yield (%) | Reference |
| (4-Nitrophenyl)acetic acid | Hydrolysis of p-nitrobenzyl cyanide with H₂SO₄ | (4-Nitrophenyl)acetic acid | 92-95 | --INVALID-LINK-- |
Application in the Synthesis of Bioactive Molecules
The choice of a particular nitrophenylacetic acid derivative is often dictated by the target molecule. Below are examples illustrating the application of these building blocks in the synthesis of important pharmaceutical classes.
Synthesis of Fluoroquinolone Antibiotics
Fluoroquinolones are a major class of antibiotics characterized by a 4-quinolone core with a fluorine substituent. This compound and its precursors are pivotal in constructing this core. A general strategy involves the cyclization of an aniline derivative, obtained from the reduction of the corresponding nitro compound.
Experimental Workflow: General Synthesis of a Fluoroquinolone Core
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
For Immediate Implementation: This document provides critical safety and operational protocols for handling 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, a key reagent in advanced pharmaceutical research. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This guide delivers procedural, step-by-step instructions to address your immediate operational questions, from personal protective equipment (PPE) selection to waste disposal. Our commitment is to furnish you with value-added information that builds a foundation of trust and safety in your critical drug development endeavors.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound, based on data from safety data sheets of structurally similar compounds.
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact and splash protection. For prolonged handling or in case of a spill, Butyl rubber gloves are recommended due to their high resistance to corrosive acids and nitro-compounds. Always inspect gloves for integrity before use and dispose of them immediately after contamination.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing | A standard lab coat is required. For tasks with a higher potential for exposure, consider chemically resistant aprons or coveralls. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks. The following workflow outlines the necessary steps for safe handling and disposal.
Caption: Safe Handling Workflow Diagram
Experimental Protocol: Step-by-Step Handling
1. Pre-Operational Checks:
-
Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.
2. Handling the Compound:
-
Location: All weighing and handling of this compound must be conducted inside a functioning chemical fume hood.[1][4]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[1][4]
-
Tools: Use non-sparking tools for transferring the material.
-
Storage: When not in use, keep the container tightly sealed.[5]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and then soap and water.
-
PPE Removal: Remove gloves and any other contaminated PPE using the proper technique to avoid skin contact. Dispose of them in the designated hazardous waste container.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]
Disposal Plan
Due to the presence of fluorine, special consideration must be given to the disposal of this compound and any materials contaminated with it. The strong carbon-fluorine bond makes these compounds persistent.
-
Waste Classification: All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6] This is necessary to ensure the complete destruction of the stable fluorinated molecules.[6] Do not dispose of this material down the drain.[1]
-
Institutional Guidelines: Always follow your institution's specific environmental health and safety (EHS) guidelines for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
